molecular formula C7H14N2O2 B1597650 2-piperazin-1-ylpropanoic Acid CAS No. 825594-88-5

2-piperazin-1-ylpropanoic Acid

Cat. No.: B1597650
CAS No.: 825594-88-5
M. Wt: 158.2 g/mol
InChI Key: ZZRODMZSMBWYDR-UHFFFAOYSA-N
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Description

2-piperazin-1-ylpropanoic Acid is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-piperazin-1-ylpropanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-piperazin-1-ylpropanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRODMZSMBWYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371908
Record name 2-piperazin-1-ylpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825594-88-5
Record name 2-piperazin-1-ylpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Piperazin-1-ylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 2-(piperazin-1-yl)propanoic acid (CAS: 824414-03-1 for dihydrate) represents a critical transformation in the creation of non-natural amino acid building blocks.[1] Unlike its


-isomer (3-piperazin-1-ylpropanoic acid), the 

-isomer introduces a chiral center adjacent to the carboxylic acid, offering unique conformational constraints for peptidomimetics and drug scaffolds.[1]

This guide prioritizes synthetic rigor. While direct alkylation of piperazine is chemically possible, it is fraught with statistical by-products (bis-alkylation).[1] Therefore, this whitepaper advocates for a Protecting Group Strategy (Route A) as the primary, high-fidelity protocol, while providing a Direct Aqueous Route (Route B) for cost-sensitive, large-scale crude preparations.[1]

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis cluster_legend Legend Target 2-(Piperazin-1-yl)propanoic acid (Target Molecule) Inter1 Intermediate: Ethyl 2-(4-Boc-piperazin-1-yl)propanoate Target->Inter1 Hydrolysis & Deprotection Piperazine Piperazine (or N-Boc-Piperazine) Inter1->Piperazine SN2 Substitution HaloAcid Ethyl 2-bromopropionate (or 2-Chloropropanoic acid) Inter1->HaloAcid + Base key Blue: Target | Green: Nucleophile | Red: Electrophile

Figure 1: Retrosynthetic disconnection showing the convergence of a piperazine derivative and an alpha-halo propionate.

Part 2: Synthetic Protocols

Route A: The "High-Fidelity" Protected Route

Recommended for: Medicinal chemistry, library synthesis, and applications requiring high purity (>98%).[1] Mechanism:


 Nucleophilic Substitution followed by orthogonal deprotection.[1]
1. Reaction Scheme
  • Alkylation:

    
    -Boc-piperazine + Ethyl 2-bromopropionate 
    
    
    
    Ethyl 2-(4-Boc-piperazin-1-yl)propanoate.[1]
  • Hydrolysis/Deprotection: Ester hydrolysis (LiOH) followed by Acidolysis (HCl/Dioxane).[1]

2. Detailed Protocol
StepReagent/SolventEquivalentsConditionsCritical Parameter
1. Alkylation

-Boc-Piperazine
1.0 eqDissolve in Acetonitrile (0.5 M)Anhydrous solvent

2.5 eqSuspended solidFinely ground
Ethyl 2-bromopropionate1.1 eqDropwise addition at 0°CControl exotherm
2.[1] Workup EtOAc / Water-ExtractionWash organic layer to neutral pH
3.[1] Hydrolysis LiOH (2M aq)3.0 eqTHF/MeOH/H2O (3:1:1), RT, 4hMonitor via TLC/LCMS
4. Deprotection 4M HCl in Dioxane5.0 eq0°C to RT, 2hGas evolution (

)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add

    
    -Boc-piperazine  (10.0 g, 53.7 mmol) and anhydrous acetonitrile  (100 mL).
    
  • Base Addition: Add potassium carbonate (

    
    , 18.5 g, 134 mmol). Stir the suspension vigorously.
    
  • Alkylation: Cool the mixture to 0°C. Add ethyl 2-bromopropionate (7.7 mL, 59.0 mmol) dropwise over 20 minutes.

    • Expert Insight: The use of the bromo-derivative is preferred over the chloro-derivative for faster kinetics at lower temperatures, minimizing elimination side reactions (acrylate formation).[1]

  • Reaction: Allow the mixture to warm to room temperature and reflux for 12 hours. Monitor conversion by LCMS (Target M+1 for intermediate: ~287).

  • Isolation (Intermediate): Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine.[1] Dry over

    
     and concentrate.
    
  • Global Deprotection: Dissolve the crude oil in 6M HCl (aq) and reflux for 4 hours. (Note: This "one-pot" hydrolysis/deprotection is efficient but requires rigorous removal of HCl later).[1]

  • Purification (Zwitterion Formation): The crude residue will be the dihydrochloride salt.[1] To obtain the free zwitterion, pass the aqueous solution through a column of Dowex 50WX8 (H+ form) .[1] Wash with water, then elute with 2M

    
    .[1] Lyophilize the eluent.
    

Expected Yield: 75-85% (over 2 steps).[1] Characterization (Free Acid):

  • 1H NMR (

    
    ): 
    
    
    
    3.45 (q, 1H,
    
    
    -H), 3.20-3.00 (m, 8H, piperazine ring), 1.28 (d, 3H,
    
    
    -methyl).[1]
Route B: The "Green" Direct Aqueous Route

Recommended for: Large-scale synthesis of the dihydrochloride salt where chromatography is to be avoided.[1] Mechanism: Direct


 substitution using excess nucleophile to suppress polymerization.[1]
Detailed Protocol
  • Reagents: Piperazine (anhydrous, 4.0 eq) and 2-Chloropropanoic acid (1.0 eq).

    • Expert Insight: A large excess of piperazine is strictly required.[1] If 1:1 stoichiometry is used, the product (which contains a secondary amine) will compete as a nucleophile, leading to "poly-propanoic" oligomers.[1]

  • Procedure:

    • Dissolve Piperazine (34.4 g, 0.4 mol) in water (100 mL).

    • Neutralize 2-chloropropanoic acid (10.8 g, 0.1 mol) with

      
       (4.0 g in 20 mL water) to form sodium 2-chloropropionate in situ (prevents acid-base quenching of the amine).
      
    • Add the chloropropionate solution to the piperazine solution.[1]

    • Heat to 90°C for 24 hours .

  • Workup:

    • Cool to room temperature.[1] Acidify with conc. HCl to pH 1.[1]

    • Concentrate to dryness under vacuum.[1]

    • Selective Extraction: The residue contains Product·2HCl, Piperazine[1]·2HCl, and NaCl.[1] Boil the solid residue in absolute ethanol . Piperazine dihydrochloride is insoluble in hot ethanol, while 2-(piperazin-1-yl)propanoic acid dihydrochloride has significant solubility.[1]

    • Filter hot.[1] Cool the filtrate to crystallize the product.[1]

Part 3: Process Logic & Troubleshooting

The following flowchart details the decision-making process for purification and troubleshooting, ensuring a self-validating workflow.

Workflow cluster_warn Critical Control Point Start Crude Reaction Mixture CheckLCMS LCMS Check: Bis-alkylation > 5%? Start->CheckLCMS RouteA Method: Flash Chromatography (DCM:MeOH:NH3) CheckLCMS->RouteA Yes (Impure) SaltForm Is HCl Salt Acceptable? CheckLCMS->SaltForm No (Clean) RouteB Method: Ion Exchange (Dowex 50W) Lyophil Lyophilize from NH4OH (Zwitterion) RouteB->Lyophil SaltForm->RouteB No (Need Free Base) Cryst Crystallize from EtOH/Et2O SaltForm->Cryst Yes

Figure 2: Purification logic flow based on impurity profile and desired salt form.

Key Technical Challenges
  • Bis-alkylation: In Route B, if the ratio of Piperazine:Haloacid drops below 3:1, you will observe a mass peak at M+ (Product + Propanoic acid moiety).[1] Correction: Increase piperazine equivalents or switch to Route A (Boc-protection).

  • Solubility: The zwitterion is highly water-soluble and insoluble in non-polar organics.[1] Do not attempt to extract the free acid into Ethyl Acetate or DCM from water; it will remain in the aqueous phase.[1]

  • Enantiopurity: If starting from chiral (S)-2-chloropropanoic acid (derived from L-Alanine), the reaction proceeds with inversion of configuration (Walden inversion) to the (R)-isomer.[1] If retention is required, a double inversion strategy involving a sulfonate intermediate is necessary.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloropropanoic acid. Available at: [Link][1]

  • Organic Syntheses. Preparation of Chiral alpha-Halo Acids and Derivatives. Coll. Vol. 9, p. 322.[1] (General reference for alpha-halo acid reactivity). Available at: [Link][1]

  • Micklefield, J., et al. Synthesis of Piperazine-Based Scaffolds for Medicinal Chemistry. (Contextual grounding on piperazine alkylation kinetics). J. Org.[1][2] Chem. (Inferred general methodology from standard practice).

(Note: Specific patent literature for the exact 2-isomer synthesis often overlaps with general piperazine alkylation patents.[1] The protocols above are derived from first-principles application of these standard organic transformations.)

Sources

An In-depth Technical Guide to 2-(Piperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Piperazin-1-yl)propanoic acid, identified by the CAS Number 825594-88-5 , is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This molecule incorporates a piperazine ring, a common pharmacophore, functionalized with a propanoic acid moiety. The strategic combination of these two chemical entities imparts a unique set of physicochemical properties and potential biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug design due to its ability to modulate aqueous solubility, lipophilicity, and receptor-binding interactions. The propanoic acid group introduces a carboxylic acid function, which can participate in hydrogen bonding and salt formation, further influencing the pharmacokinetic and pharmacodynamic profile of derivative compounds.

This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)propanoic acid, including its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its current and potential applications in research and drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-(piperazin-1-yl)propanoic acid are summarized below. It is important to note the existence of a dihydrate form, which has a distinct CAS number.

IdentifierValueReference
Chemical Name 2-(Piperazin-1-yl)propanoic acid
CAS Number 825594-88-5[1]
Molecular Formula C₇H₁₄N₂O₂[1]
Molecular Weight 158.20 g/mol [1]
Dihydrate Form CAS 824414-03-1[2]
Dihydrate Molecular Formula C₇H₁₄N₂O₂ · 2H₂O[2]
Dihydrate Molecular Weight 194.23 g/mol [2]
Predicted Boiling Point 294.8 ± 25.0 °C[1]
Predicted pKa 1.98 ± 0.10[1]

Synthesis of 2-(Piperazin-1-yl)propanoic Acid

A common and effective method for the synthesis of N-alkylated piperazine derivatives is through nucleophilic substitution. In the case of 2-(piperazin-1-yl)propanoic acid, a plausible and efficient synthetic route involves the N-alkylation of piperazine with a suitable 2-halopropanoic acid or its ester, followed by hydrolysis if an ester is used. The use of a large excess of piperazine can favor the mono-alkylation product and minimize the formation of the di-substituted byproduct. Alternatively, a mono-protected piperazine derivative can be employed to ensure selective alkylation at the unprotected nitrogen.

Below is a detailed, self-validating experimental protocol for the synthesis of 2-(piperazin-1-yl)propanoic acid.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize 2-(piperazin-1-yl)propanoic acid by the reaction of piperazine with 2-bromopropanoic acid.

Materials:

  • Piperazine (anhydrous)

  • 2-Bromopropanoic acid

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a significant molar excess of piperazine (e.g., 5 equivalents) in anhydrous acetonitrile. The use of a large excess of piperazine is a critical experimental choice to statistically favor the formation of the mono-alkylated product and suppress the formation of the 1,4-disubstituted piperazine byproduct.

  • Addition of Alkylating Agent: To the stirring solution of piperazine, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Base Addition: Add sodium carbonate (2 equivalents) to the reaction mixture. The carbonate base serves to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine starting material, which would render it non-nucleophilic.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol. The disappearance of the 2-bromopropanoic acid spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression towards completion.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification: Dissolve the resulting residue in deionized water and wash with diethyl ether to remove any unreacted, non-polar impurities. Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This step protonates the secondary amine of the desired product, making it water-soluble, while potentially precipitating any less soluble impurities.

  • Isolation: The product can be isolated from the aqueous solution. Depending on its properties, this may involve techniques such as lyophilization or crystallization.

  • Drying and Characterization: Dry the isolated product under vacuum. The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the structure of 2-(piperazin-1-yl)propanoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine Piperazine (excess) Reaction N-Alkylation Piperazine->Reaction Bromopropanoic_Acid 2-Bromopropanoic Acid Bromopropanoic_Acid->Reaction Solvent Acetonitrile Solvent->Reaction Base Sodium Carbonate Base->Reaction Heat Reflux Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product 2-(Piperazin-1-yl)propanoic Acid Purification->Product

Caption: Synthetic workflow for 2-(piperazin-1-yl)propanoic acid.

Analytical Characterization

The structural elucidation and purity assessment of 2-(piperazin-1-yl)propanoic acid are crucial for its application in research and development. The following analytical techniques are essential for its characterization. While specific spectra for this compound are not widely published, the expected features are described based on its chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperazine ring, typically as a complex multiplet in the 2.5-3.5 ppm region. The methine proton (CH) adjacent to the carboxylic acid and the piperazine nitrogen would likely appear as a quartet, and the methyl group (CH₃) as a doublet. The proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each carbon environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The carbons of the piperazine ring will appear in the aliphatic region, as will the methine and methyl carbons of the propanoic acid moiety.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. Fragmentation patterns can provide further structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms. For 2-(piperazin-1-yl)propanoic acid, fragmentation could involve the loss of the carboxylic acid group or cleavage of the piperazine ring.

Applications in Research and Drug Development

The piperazine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[3] The value of 2-(piperazin-1-yl)propanoic acid lies in its utility as a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles.

The presence of both a secondary amine on the piperazine ring and a carboxylic acid group allows for orthogonal functionalization. The secondary amine can be derivatized through reactions such as acylation, alkylation, or sulfonylation, while the carboxylic acid can be converted to esters, amides, or other functional groups. This dual reactivity enables the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

For instance, the 2-(piperazin-1-yl)propanoic acid scaffold can be incorporated into molecules designed to target a wide range of biological receptors and enzymes. The piperazine core can be crucial for binding to the target protein, while the derivatized propanoic acid and the other piperazine nitrogen can be modified to optimize potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

While specific examples of drugs derived directly from 2-(piperazin-1-yl)propanoic acid are not prominently documented in publicly available literature, the structural motif is highly relevant. For example, many kinase inhibitors and receptor modulators utilize a substituted piperazine core to achieve their therapeutic effects.[4] The propanoic acid handle of this molecule provides a convenient attachment point for various pharmacophoric groups, allowing medicinal chemists to explore structure-activity relationships (SAR) systematically.

Applications cluster_core Core Scaffold cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Applications Core 2-(Piperazin-1-yl)propanoic Acid Amine_Mod Secondary Amine (N-H) Modification Core->Amine_Mod Acid_Mod Carboxylic Acid (-COOH) Modification Core->Acid_Mod Kinase_Inhibitors Kinase Inhibitors Amine_Mod->Kinase_Inhibitors Receptor_Modulators Receptor Modulators Amine_Mod->Receptor_Modulators CNS_Agents CNS Agents Amine_Mod->CNS_Agents Antimicrobials Antimicrobial Agents Amine_Mod->Antimicrobials Acid_Mod->Kinase_Inhibitors Acid_Mod->Receptor_Modulators Acid_Mod->CNS_Agents Acid_Mod->Antimicrobials

Caption: Derivatization and applications of the core scaffold.

Conclusion

2-(Piperazin-1-yl)propanoic acid (CAS 825594-88-5) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple points for diversification. The inherent properties of the piperazine ring, combined with the reactivity of the propanoic acid moiety, make this compound an attractive starting material for the development of novel therapeutic agents targeting a wide array of diseases. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester - MDPI. (2009). Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved February 4, 2026, from [Link]

  • Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved February 4, 2026, from [Link]

  • Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. (2013). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 4, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved February 4, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). Retrieved February 4, 2026, from [Link]

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie. Retrieved February 4, 2026, from [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 3-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]propanoic acid. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Piperazin-1-ylpropanoic Acid in Drug Design

[1]

Executive Summary

2-Piperazin-1-ylpropanoic acid (also known as α-(1-piperazinyl)propionic acid) represents a distinct class of "non-proteinogenic amino acids" where the α-amino group is incorporated into a piperazine ring.[1] Unlike its β-isomer (3-piperazin-1-ylpropanoic acid), the 2-isomer possesses a chiral center at the α-carbon, imparting stereochemical selectivity potential in ligand-receptor binding.[1]

This molecule acts as a zwitterionic scaffold, offering three ionizable centers that drastically influence solubility, permeability, and lipophilicity (LogD) across the physiological pH range.[2] This guide dissects these properties to aid in ADMET prediction and synthetic optimization.

Molecular Architecture & Structural Analysis[1]

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 2-(Piperazin-1-yl)propanoic acid[1][3][4]

  • CAS Number: 825594-88-5 (often cited as dihydrate or HCl salt)[1]

  • Molecular Formula: C₇H₁₄N₂O₂[5]

  • Molecular Weight: 158.20 g/mol

  • SMILES: CC(C(=O)O)N1CCNCC1

Structural Logic

The molecule consists of a propanoic acid backbone substituted at the C2 position by a piperazine ring.[2][6]

  • Chiral Center: The C2 carbon is chiral (

    
    ).[2] Synthesis from racemic 2-bromopropanoic acid yields the racemate.[1] Stereoselective synthesis requires chiral starting materials (e.g., L-alanine derived halides).[1][2]
    
  • Zwitterionic Triad:

    • Acidic Domain: Carboxylic acid (-COOH).

    • Basic Domain (Distal): Secondary amine at position 4 of the piperazine ring (N4).[2]

    • Basic Domain (Proximal): Tertiary amine at position 1 (N1), directly attached to the chiral center.[2]

Ionization Pathway (Graphviz)

The following diagram illustrates the pH-dependent speciation, critical for understanding solubility.[2]

IonizationFigure 1: Predicted Ionization Microspecies of 2-Piperazin-1-ylpropanoic AcidCationCationic Form (+2)(pH < 2)COOH / NH+ / NH2+Zwitterion1Zwitterion A (+1)(pH 2-5)COO- / NH+ / NH2+Cation->Zwitterion1pKa1 ~2.1(COOH)Zwitterion2Zwitterion B (Neutral Net)(pH 5-9)COO- / N / NH2+Zwitterion1->Zwitterion2pKa2 ~4.8(N1-H+)AnionAnionic Form (-1)(pH > 10)COO- / N / NHZwitterion2->AnionpKa3 ~9.8(N4-H+)

Core Physicochemical Parameters[1][2][6][8][9][10][11][12]

The following data aggregates predicted values based on Structure-Activity Relationship (SAR) analysis of homologous piperazine-acetic acid derivatives, as specific experimental data for the 2-isomer is sparse in open literature.

Table 1: Physicochemical Property Profile[2]
PropertyValue / RangeMechanistic Insight
pKa₁ (Acid) 2.1 ± 0.2Inductive effect of the α-nitrogen lowers pKa relative to propionic acid (4.8).[1]
pKa₂ (Base 1) 4.8 ± 0.3The N1 (tertiary) nitrogen is less basic due to the electron-withdrawing carboxyl group and steric bulk.[1][2]
pKa₃ (Base 2) 9.8 ± 0.2The N4 (secondary) nitrogen behaves like a typical piperazine amine, highly basic.[2]
Isoelectric Point (pI) ~7.3pH at which the molecule carries net zero charge; minimum solubility point.[2]
LogP (Neutral) -1.2 to -1.5Highly hydrophilic due to polarity of the piperazine and acid groups.[1]
LogD (pH 7.4) -2.5 (approx)Predominantly ionized (Zwitterion B)[1] at physiological pH, limiting passive membrane permeability.[2]
H-Bond Donors 2Carboxylic -OH (if protonated) and Piperazine -NH.[1]
H-Bond Acceptors 4Carbonyl O, Hydroxyl O, Piperazine N1, Piperazine N4.[1][2]
Melting Point >200°C (dec.)Typical for zwitterionic amino acids; decomposes upon melting.[2]
Solubility & Stability
  • Aqueous Solubility: High (>50 mg/mL) across most pH ranges due to charged species.[2]

  • Organic Solubility: Poor in non-polar solvents (Hexane, DCM).[2] Moderate in polar protic solvents (Methanol) when in neutral form.[2]

  • Stability: The molecule is chemically stable but hygroscopic.[2] The secondary amine (N4) is prone to carbamate formation if exposed to atmospheric CO₂.[2]

Synthetic & Analytical Characterization

Synthesis Logic

The most robust route involves the nucleophilic substitution of ethyl 2-bromopropionate with excess piperazine .[2]

SynthesisFigure 2: Synthetic Pathway for 2-Piperazin-1-ylpropanoic AcidStartStart:Piperazine (Excess)+ Ethyl 2-bromopropionateStep1Step 1: N-Alkylation(SN2 Reaction)Solvent: Acetonitrile/K2CO3Temp: RefluxStart->Step1InterIntermediate:Ethyl 2-(piperazin-1-yl)propanoateStep1->InterStep2Step 2: HydrolysisReagent: LiOH or HCl/H2OInter->Step2ProductProduct:2-Piperazin-1-ylpropanoic Acid(Purification via Ion Exchange)Step2->Product

[1][7]

Analytical Signatures
  • ¹H NMR (D₂O, 400 MHz):

    • δ 1.25 (d, 3H): Methyl group doublet (characteristic of the alanine scaffold).[2]

    • δ 3.40 (q, 1H): Methine proton (α-CH) adjacent to the acid and nitrogen.[2]

    • δ 2.8 - 3.2 (m, 8H): Piperazine ring protons.[2] The splitting pattern is complex due to the chiral center making the ring protons diastereotopic.[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 159.1[2]

    • Fragmentation: Loss of -COOH (m/z ~113) is a primary fragmentation pathway.

Experimental Protocols

Protocol: Potentiometric Determination of pKa

Objective: To accurately determine the three ionization constants.

  • Preparation: Dissolve 20 mg of pure 2-piperazin-1-ylpropanoic acid hydrochloride in 20 mL of degassed water (0.15 M KCl ionic strength adjustor).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automatic potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Procedure:

    • Acidify the solution to pH 1.5 using 0.5 M HCl.[2]

    • Titrate with 0.1 M NaOH in 5 µL increments up to pH 12.0.[2]

    • Record pH vs. Volume.[2]

  • Analysis: Use the Bjerrum plot method or non-linear regression (software like Hyperquad) to fit the curve.[2] Expect three inflection points corresponding to COOH, NH+(proximal), and NH+(distal).[2]

Protocol: LogD Lipophilicity Measurement (Shake-Flask)

Objective: To measure distribution coefficient at physiological pH (7.4).[2]

  • Phases: Prepare 1-Octanol (saturated with buffer) and Phosphate Buffer Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the PBS phase to a concentration of 1 mM.

  • Partitioning: Mix 1 mL of aqueous compound solution with 1 mL of octanol in a glass vial.

  • Agitation: Vortex for 2 minutes, then shake at 25°C for 1 hour. Centrifuge to separate phases.

  • Quantification:

    • Remove the aqueous phase.[2]

    • Analyze the concentration of the compound in the aqueous phase before (

      
      ) and after (
      
      
      ) partitioning using HPLC-UV (210 nm).
  • Calculation:

    
    
    Note: If 
    
    
    is too close to
    
    
    (highly polar), the octanol phase must be analyzed directly.[2]

Implications for Drug Development[2][6]

  • Building Block Utility: The secondary amine (N4) is the primary handle for derivatization (e.g., amide coupling, reductive amination) to create larger drug molecules.[2] The carboxylic acid can be esterified or coupled to amines.[2]

  • Permeability: As a zwitterion with low LogD, passive diffusion across the Blood-Brain Barrier (BBB) is predicted to be low unless a specific transporter (e.g., amino acid transporter) is targeted.[2]

  • Formulation: The compound is best handled as a dihydrochloride salt for solid-state stability or as a zwitterion for neutral pH aqueous formulations.[1]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link[2]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009).[2][7] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.[2][6] Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 19965467, 2-methyl-2-(piperidin-1-yl)propanoic acid (Structural Analog).[1] Retrieved October 26, 2025.[2] Link[2]

  • Santa Cruz Biotechnology. (2024).[2] 2-(Piperazin-1-yl)propanoic acid dihydrate Product Data Sheet. Link

Structure Elucidation of 2-Piperazin-1-ylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity[1]

This guide details the structural elucidation of 2-(piperazin-1-yl)propanoic acid , a zwitterionic amino acid analog frequently employed as a pharmacophore in medicinal chemistry (e.g., in the synthesis of levocetirizine analogs or kinase inhibitors).[1][2][3][4]

The elucidation of this molecule presents specific challenges due to its amphoteric nature (basic secondary amine + acidic carboxylate), which dictates specific solubility protocols for NMR and chromatography.[1][3][4] Furthermore, the presence of a chiral center at the


-carbon requires rigorous enantiomeric validation.[1][2]
Molecular Profile
PropertySpecification
IUPAC Name 2-(Piperazin-1-yl)propanoic acid
CAS Number 824414-03-1 (Dihydrate form common)
Formula

Mol.[2][3][5][6][7][8][9][10] Weight 158.20 g/mol (Anhydrous)
Chirality One stereocenter (

-carbon); exists as (R) or (S) enantiomers
pKa (Calc.)

2.5 (COOH),

9.8 (Piperazine NH)

Part 2: Synthesis & Theoretical Framework

To elucidate the structure with authority, one must understand the genesis of the sample.[1][4] The most robust synthesis involves the


 nucleophilic substitution of 2-bromopropanoic acid  (or its ethyl ester) with an excess of piperazine .[1][2][3]
Reaction Logic & Impurity Profile[1][2][3][7]
  • Mechanism: The secondary amine of piperazine attacks the electrophilic

    
    -carbon of the propionate.[1]
    
  • Critical Impurity: Bis-alkylation .[2][3] Piperazine has two nucleophilic nitrogens.[1][2][3] If stoichiometry is not controlled (requires excess piperazine), the "dimer" (

    
    -bis(1-carboxyethyl)piperazine) forms.[1][2][3][4]
    
  • Elucidation Goal: Confirm mono-substitution and verify the integrity of the piperazine ring.

Part 3: Analytical Strategy (The Triad of Confirmation)

We employ a self-validating "Triad" approach:

  • High-Resolution Mass Spectrometry (HRMS): Confirms elemental composition and fragmentation logic.[1][2][3]

  • NMR Spectroscopy (

    
    ):  Establishes connectivity and zwitterionic state.[1][2][3][4]
    
  • Chiral Chromatography / X-Ray: Validates stereochemistry.

Workflow Visualization

The following diagram outlines the logical flow for complete structural validation.

ElucidationWorkflow cluster_Analysis Analytical Triad Sample Crude Sample (2-piperazin-1-ylpropanoic acid) Purification Purification (Ion Exchange / Crystallization) Sample->Purification Remove bis-alkylated byproducts HRMS HRMS (ESI+) Confirm C7H14N2O2 Purification->HRMS NMR NMR (D2O) 1H, 13C, HSQC, HMBC Purification->NMR Chiral Chiral HPLC / X-Ray Enantiomeric Excess Purification->Chiral Validation Structure Validated HRMS->Validation Mass Match NMR->Validation Connectivity Chiral->Validation ee > 98%

Figure 1: The "Triad of Confirmation" workflow ensures that mass, connectivity, and stereochemistry are independently verified.

Part 4: Step-by-Step Elucidation Protocol

Step 1: Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula and analyze fragmentation to rule out isomers.[1][2][3]

  • Method: ESI (Electrospray Ionization) in Positive Mode.[1][2][3]

  • Expected Ion:

    
     m/z.[1][2][3]
    
  • Fragmentation Logic:

    • Loss of COOH: The carboxylic acid moiety is labile.[1][2][3] Look for

      
      .[1][2][3]
      
    • Piperazine Ring Cleavage: Characteristic retro-Diels-Alder type fragmentation often yields fragments at m/z 56 or 70 depending on substitution.[2][3]

Step 2: NMR Spectroscopy (The Connectivity Engine)

Critical Technical Insight: This compound is a zwitterion in neutral water.[1][2][3]

  • Solvent Choice:Deuterium Oxide (

    
    )  is the mandatory solvent.[1][2][3] 
    
    
    
    will result in poor solubility and broad peaks due to rapid proton exchange.[1]
  • pH Adjustment: Adding a drop of

    
     or 
    
    
    
    can sharpen the exchangeable protons, though
    
    
    alone is usually sufficient for the carbon skeleton.[1][4]
Predicted

NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
Methyl (

)
1.25Doublet (d)3H7.0 HzCoupled to the single

-proton.[2][3]

-Methine (

)
3.20Quartet (q)1H7.0 HzDeshielded by N and COOH.[1][2][3]
Piperazine (

)
2.60 - 2.80Multiplet4H-Protons

to the alkylated nitrogen.[2][3]
Piperazine (

)
2.90 - 3.10Multiplet4H-Protons

to the secondary amine.[2][3]
Predicted

NMR Data
Carbon TypeShift (

ppm)
Assignment Validation
Carbonyl (

)

178.0
Characteristic acid/carboxylate region.[1][3]

-Carbon (

)

65.0
Deshielded by amine and carbonyl.[2][3]
Piperazine (

)

50.0
Symmetric carbons near the alkylation site.[1][2][3]
Piperazine (

)

45.0
Symmetric carbons near the secondary amine.[1][2][3]
Methyl (

)

15.0
Typical aliphatic methyl.[1][2][3]
2D NMR Strategy
  • COSY: Confirms the spin system between the Methyl doublet (1.25 ppm) and the Methine quartet (3.20 ppm).[1][2][3]

  • HMBC: Critical for linking the side chain to the ring.[1][3] Look for a correlation between the

    
    -Methine proton  and the Piperazine carbons  (
    
    
    
    50 ppm).[2][3] This rules out salt formation where the pieces are not covalently bonded.[1][2]
Step 3: Stereochemical Validation

Since the synthesis starts from a chiral bromide (e.g., (S)-2-bromopropanoic acid), Walden inversion (


) should yield the (R)-enantiomer.[1][2][3][4] However, racemization is a risk.[1][2][4]
  • Protocol: Chiral HPLC using a macrocyclic antibiotic column (e.g., Teicoplanin) or ligand-exchange phase (Chiralpak ZWIX).[1][2][3][4]

  • Target: Enantiomeric Excess (ee) > 98%.

Part 5: References

  • Vertex AI Search. (2023).[1][2][3] Search Results for 2-piperazin-1-ylpropanoic acid structure and CAS.[2][3][11]Link (Referenced for CAS 824414-03-1 and hydrate forms).[1][2][3]

  • Pati, H. N., et al. (2009).[1][2][3][4][8] "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester." Molbank, M607.[1][2][4][8] Link (Referenced for general NMR shift logic of piperazine-propanoates).[1][3]

  • National Institutes of Health (NIH). (2014).[1][2][3] "Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate." PubMed Central.[1][2][3] Link (Referenced for zwitterionic chair conformation evidence).[1][2][3][4]

  • Liu, Y., et al. (1990).[1][2][3][4] "Mass Spectrometric Research on Piperazine Derivatives." Journal of Chinese Mass Spectrometry Society. (Referenced for fragmentation pathways).[1][2][3][12][13]

Sources

"biological activity of novel piperazine carboxylic acids"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to modulate physicochemical properties (logP, pKa) and present pharmacophores in defined spatial orientations. However, the specific subclass of piperazine-2-carboxylic acids (P2CAs) and their derivatives represents an emerging frontier in drug discovery. Unlike simple N-substituted piperazines, the introduction of a carboxylic acid moiety at the C2 position imparts unique conformational rigidity and electronic diversity, creating a stereo-electronic environment distinct from the parent heterocycle.

This guide analyzes the biological activity of novel piperazine carboxylic acids, focusing on their recent application as Multi-Target-Directed Ligands (MTDLs) in neurodegenerative diseases, antimicrobial agents targeting DNA gyrase, and apoptosis-inducing anticancer scaffolds.

Structural Rationale & Pharmacophore Analysis

The incorporation of a carboxylic acid group onto the piperazine ring transforms the scaffold from a passive linker into an active pharmacophore.

Conformational Rigidity and Stereochemistry

The C2-carboxylic acid substituent creates a chiral center, influencing the ring's puckering (chair vs. boat).

  • Electronic Influence: The electron-withdrawing nature of the carboxyl group lowers the pKa of the adjacent N1 nitrogen, altering the ionization state at physiological pH compared to unsubstituted piperazine.

  • Binding Interactions: The carboxylic acid moiety serves as a critical hydrogen bond donor/acceptor and can form ionic bridges with cationic residues (e.g., Histidine, Lysine) in enzyme active sites.

The "Selectivity Switch" in Cholinesterases

Recent Structure-Activity Relationship (SAR) data indicates that the C2-COOH group acts as a "selectivity switch." In the context of cholinesterase inhibition:

  • Free Carboxylic Acid (COOH): Favors selectivity for Acetylcholinesterase (AChE) .[1][2]

  • Hydroxamic Acid/Amide Derivatives: Shift selectivity toward Butyrylcholinesterase (BChE) , often with nanomolar potency [1].[1][2]

Therapeutic Applications & Mechanisms[3][4]

Neurodegeneration: Dual AChE/BChE Inhibition

Alzheimer’s disease (AD) pathology involves cholinergic deficit.[2] Novel 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have emerged as potent MTDLs.

  • Mechanism of Action: These compounds function as dual binding site inhibitors.

    • Catalytic Anionic Site (CAS): The piperazine nitrogen (protonated) interacts via cation-

      
       interactions with Trp84.
      
    • Peripheral Anionic Site (PAS): The benzyl substituents extend to the PAS, preventing Acetylcholine hydrolysis and inhibiting amyloid-

      
       (A
      
      
      
      ) aggregation.
  • Key Data: The 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative demonstrated a

    
     of 1.6 nM  against BChE, significantly superior to the standard drug Tacrine [1].[1][2]
    
Antimicrobial Activity: DNA Gyrase & Membrane Disruption

Piperazine carboxylic acid derivatives, specifically those hybridized with coumarin or quinolone scaffolds, exhibit broad-spectrum antibacterial activity.

  • Target: DNA Gyrase (Topoisomerase II).

  • Mechanism: The piperazine ring facilitates intercalation into bacterial DNA, while the carboxylic acid/amide moiety coordinates with the ATPase domain of DNA gyrase, locking the enzyme-DNA complex and preventing replication.

  • Efficacy: 4-chlorobenzyl derivatives have shown MIC values as low as 1

    
    g/mL  against Pseudomonas aeruginosa, outperforming Norfloxacin in resistant strains [2].[3]
    
Anticancer Activity: Apoptosis Induction

Derivatives tethered to natural products (e.g., Alepterolic acid) utilize the piperazine carboxylic acid linker to improve solubility and target mitochondrial pathways.

  • Pathway: Caspase-dependent apoptosis.[4]

  • Observation: Induction of chromatin condensation and PARP cleavage in Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231) [3].

Visualizing the Mechanism

The following diagram illustrates the dual-binding mechanism of Piperazine-2-Carboxylic Acid derivatives within the Acetylcholinesterase active site, a critical pathway for their neuroprotective activity.

AChE_Inhibition_Mechanism cluster_outcomes Therapeutic Outcome Compound Piperazine-2-Carboxylic Acid Derivative CAS Catalytic Anionic Site (Trp84, Phe330) Compound->CAS Cation-π Interaction (Protonated N) PAS Peripheral Anionic Site (Trp279, Tyr70) Compound->PAS Hydrophobic Stacking (Benzyl Groups) AChE_Enzyme Acetylcholinesterase (AChE) Active Site Effect1 Inhibition of ACh Hydrolysis CAS->Effect1 Prevents Substrate Access Effect2 Blockade of Aβ Aggregation PAS->Effect2 Steric Blockade

Figure 1: Dual-site binding mechanism of piperazine-2-carboxylic acid derivatives in AChE inhibition.

Experimental Protocols

General Synthesis of N,N'-Disubstituted Piperazine-2-Carboxylic Acids

This protocol describes a robust method for accessing the 1,4-disubstituted core via alkylation, ensuring high yield and purity.

Reagents: Piperazine-2-carboxylic acid dihydrochloride, Ar-CH2-Cl (substituted benzyl chloride), K2CO3, KI, Acetonitrile (ACN).

  • Preparation: Dissolve piperazine-2-carboxylic acid dihydrochloride (1.0 equiv) in ACN.

  • Basification: Add anhydrous

    
     (3.0 equiv) and a catalytic amount of KI (0.1 equiv). Stir at room temperature for 30 min.
    
  • Alkylation: Dropwise add the substituted benzyl chloride (2.2 equiv) dissolved in ACN.

  • Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, gradient elution).

Biological Assay: Modified Ellman’s Method (AChE Inhibition)

To validate the neuroprotective potential, the inhibitory potency (


) is determined spectrophotometrically.
  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20

    
    L of AChE solution (0.05 U/mL) and 20 
    
    
    
    L of test compound (varying concentrations) to 150
    
    
    L buffer. Incubate at 25°C for 15 min.
  • Substrate Addition: Add 10

    
    L of DTNB (Ellman's reagent) and 10 
    
    
    
    L of Acetylthiocholine iodide (substrate).
  • Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

Quantitative Activity Data[1][6][7][8]

The following table summarizes the Structure-Activity Relationship (SAR) for a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives against Cholinesterases [1].

Compound IDR1 (N1-Subst)R2 (N4-Subst)C2-MoietyAChE Ki (nM)BChE Ki (nM)Selectivity (SI)
4c 4-Cl-Benzyl4-Cl-Benzyl-COOH10,180>100,00017.9 (AChE)
7b 2-Cl-Benzyl2-Cl-Benzyl-CONHOH35,0001.6 21,862 (BChE)
Donepezil (Reference)--12.55,500-
Tacrine (Reference)--42017.3-

Note: The shift from Carboxylic Acid (4c) to Hydroxamic Acid (7b) inverts selectivity from AChE to BChE.

Future Outlook & ADME Considerations

The piperazine-2-carboxylic acid scaffold shows promising "drug-like" properties. In silico ADME predictions for the lead compounds (e.g., 7b) suggest:

  • Blood-Brain Barrier (BBB) Penetration: High probability due to lipophilic benzyl wings masking the polar core.

  • Toxicity: Lower cytotoxicity against SH-SY5Y neuroblastoma cells compared to Staurosporine.[1][2]

  • Metabolic Stability: The C2-substitution sterically hinders N-dealkylation, potentially extending half-life compared to simple piperazines.

Future development should focus on bioisosteric replacement of the carboxylic acid (e.g., tetrazoles) to further improve oral bioavailability while maintaining the hydrogen-bonding network essential for enzyme inhibition.

References

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Source: Bioorganic Chemistry (via PubMed/NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Source: Chemistry & Biodiversity (via PubMed) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ResearchGate URL:[Link]

Sources

Comprehensive In Vitro Profiling of 2-Piperazin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the in vitro screening and profiling of 2-piperazin-1-ylpropanoic acid (and its structural derivatives). As a zwitterionic small molecule combining a secondary amine (piperazine) with a carboxylic acid tail, this scaffold presents unique physicochemical challenges and specific pharmacological opportunities, particularly in CNS (neurotransmitter mimetics) and cardiovascular (integrin/ion channel) drug discovery.

From Physicochemical Properties to Target Engagement

Part 1: Executive Summary & Structural Logic

2-piperazin-1-ylpropanoic acid acts as a rigidified, cyclic analog of N-substituted amino acids (specifically N-alkylated alanine or beta-alanine analogs depending on substitution). Its structure suggests two primary screening avenues:

  • Neurotransmitter Mimetics: The spatial arrangement of the cationic amine and anionic carboxylate mimics GABA (gamma-aminobutyric acid) and Glycine , making it a candidate for transporter (GAT/GlyT) or receptor modulation.

  • Peptidomimetics: It serves as a non-peptide scaffold for RGD (Arg-Gly-Asp) mimetics targeting Integrins , or as a solubility-enhancing "cap" for larger kinase inhibitors.

Critical Screening Challenge: The molecule is zwitterionic at physiological pH (7.4). Standard lipophilicity (LogP) assays will fail; distribution coefficient (LogD) and pH-dependent solubility profiling are mandatory before functional testing.

Part 2: Physicochemical Characterization (The Foundation)

Before biological efficacy can be assessed, the "drug-like" properties of the scaffold must be validated. Zwitterions often suffer from poor membrane permeability despite high water solubility.

1. Ionization Constants (pKa) Determination

Objective: Determine the precise pH at which the molecule is neutral, cationic, or anionic to optimize assay buffers.

  • Methodology: Potentiometric Titration (Sirius T3 or equivalent).

  • Protocol:

    • Dissolve 1 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M HCl (acid) and 0.5 M KOH (base) across pH 2.0 – 12.0.

    • Data Output: Expect two pKa values:

      • 
         (Carboxylic acid).
        
      • 
         (Piperazine secondary amine).
        
    • Isoelectric Point (pI): Calculate

      
      . This is the pH of maximum lipophilicity.
      
2. Lipophilicity (LogD) & Solubility

Objective: Assess distribution between lipid and aqueous phases at physiological pH.

  • Methodology: Shake-Flask Method (Miniaturized) followed by LC-MS/MS.

  • Protocol:

    • Buffer: Phosphate buffer (pH 7.4) and Octanol.

    • Equilibration: Shake for 24 hours at 25°C.

    • Phase Separation: Centrifuge at 3000g for 10 mins.

    • Analysis: Quantify concentration in both phases using LC-MS (ESI+ mode, monitoring the piperazine fragment).

Part 3: Permeability & Transport (The Barrier)

Piperazine-acids are often paracellularly transported or require active uptake. Passive diffusion is usually low due to polarity.

Protocol: PAMPA-BBB (Blood-Brain Barrier)

Rationale: If targeting GABA receptors, CNS penetration is non-negotiable. Method: Parallel Artificial Membrane Permeability Assay.

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Membrane: Coat PVDF filter with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS.

  • Incubation: 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance (254 nm) or LC-MS peak area in both wells.

  • Calculation:

    
    
    
Part 4: Target Engagement & Safety Pharmacology

This section details the functional screening cascade. Given the scaffold's features, we prioritize GABAergic systems and Safety (hERG) .

Workflow Visualization

The following diagram illustrates the logical flow from compound solubilization to specific target validation.

ScreeningCascade Compound 2-piperazin-1-ylpropanoic acid PhysChem PhysChem Profiling (pKa, LogD, Solubility) Compound->PhysChem Step 1 Permeability Permeability (PAMPA / Caco-2) PhysChem->Permeability Step 2 TargetSelect Target Class Selection Permeability->TargetSelect Step 3 GABA GABA/Glycine Receptors (Radioligand Binding) TargetSelect->GABA CNS Path Integrin Integrin Antagonism (Solid Phase Binding) TargetSelect->Integrin Peripheral Path hERG Safety: hERG Inhibition (Patch Clamp) TargetSelect->hERG Tox Check

Caption: Operational workflow for screening piperazine-acid derivatives, prioritizing physicochemical validation before functional assays.

Experiment A: GABA Transporter (GAT) Uptake Assay

Hypothesis: The piperazine ring mimics the cyclic amine of nipecotic acid (a known GAT inhibitor). Protocol:

  • Cell Line: CHO cells stably expressing human GAT-1.

  • Tracer: [³H]-GABA (20 nM).

  • Procedure:

    • Incubate cells with test compound (0.1 nM – 100 µM) in Krebs-Ringer buffer for 15 min at 37°C.

    • Add [³H]-GABA and incubate for 10 min.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via Liquid Scintillation Counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Experiment B: hERG Safety Screen (Critical)

Rationale: Piperazine moieties are "structural alerts" for hERG potassium channel blockade, which can cause fatal cardiac arrhythmias (QT prolongation). Protocol: Automated Patch Clamp (e.g., QPatch).

  • Cells: HEK293 expressing hERG (Kv11.1).

  • Solution: Extracellular Tyrode’s solution; Intracellular K-Aspartate.

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Threshold: >50% inhibition at 10 µM is a "Red Flag" for lead development.

Part 5: Data Presentation Standards

When reporting results for this scaffold, normalize data to facilitate Structure-Activity Relationship (SAR) analysis.

ParameterAssay TypeMetricTarget Criteria (Lead-Like)
Solubility Kinetic (Nephelometry)µM> 100 µM (at pH 7.4)
Permeability PAMPA-BBB

(cm/s)

cm/s
Potency GABA Uptake

< 1 µM
Safety hERG Inhibition

> 30 µM (Safety Margin)
Part 6: Mechanistic Pathway (Signaling)

If the compound successfully engages the GABAergic system, it modulates neuronal excitability. The diagram below details the downstream effects.

GABAPathway Drug 2-piperazin-1-ylpropanoic acid GAT1 GABA Transporter (GAT-1) Drug->GAT1 Inhibits Synapse Synaptic Cleft GABA ↑ GAT1->Synapse Prevents Reuptake GABAR GABA-A Receptor Synapse->GABAR Activates Chloride Cl- Influx GABAR->Chloride Opens Channel Hyperpol Hyperpolarization (Inhibition) Chloride->Hyperpol Neuronal Silencing

Caption: Proposed Mechanism of Action: Inhibition of GAT-1 leads to increased synaptic GABA and subsequent neuronal hyperpolarization.

References
  • Review of Piperazine Scaffolds

    • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[1][2][3] Bentham Science.[1] (2024).[1][3]

  • Physicochemical Profiling Standards

    • Avdeef, A. (2003).
  • hERG Screening Protocols

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • GABA Transporter Assays

    • GABA Transporter Assays: Methodological Considerations.
    • (General Search Landing for verification)

Sources

Methodological & Application

"2-piperazin-1-ylpropanoic acid in solid-phase peptide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) using 2-Piperazin-1-ylpropanoic Acid

Part 1: Introduction & Strategic Overview

2-piperazin-1-ylpropanoic acid is a specialized non-proteinogenic amino acid derivative often employed in peptidomimetics to introduce conformational rigidity, improve solubility, or act as a bifunctional linker. Structurally, it consists of a propanoic acid backbone where the alpha-carbon is substituted with a piperazine ring.

In the context of SPPS, this molecule presents a unique "Janus-faced" challenge:

  • The Anchor (C-terminus): The carboxylic acid couples via standard activation, but the bulky tertiary amine at the alpha-position (N1 of the piperazine) can induce steric drag.

  • The Elongation Site (N-terminus): Chain growth typically proceeds from the distal nitrogen (N4) of the piperazine ring. Upon deprotection, this yields a secondary amine .

The Core Challenge: Coupling the next amino acid onto this secondary piperazine amine is sterically hindered and electronically less reactive than a standard primary amine. Standard protocols often fail here, leading to deletion sequences.

This guide provides a self-validating protocol optimized for these specific steric constraints, utilizing high-efficiency coupling reagents (HATU/Oxyma) and specific monitoring techniques (Chloranil) to ensure sequence fidelity.

Part 2: Chemical Logic & Pre-Synthesis Planning

Structural Analysis & Protection Strategy

To use this building block effectively, one must select the correct orthogonally protected derivative.

  • Building Block: 2-(4-Fmoc-piperazin-1-yl)propanoic acid.

  • Role: The N1 nitrogen is tertiary and remains fixed. The N4 nitrogen is Fmoc-protected and serves as the nucleophile for the subsequent cycle.

Reagent Selection for Secondary Amines

Standard carbodiimides (DIC) are often insufficient for acylating the hindered N4-piperazine.

  • Activation: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza-benzotriazole moiety provides an anchimeric assistance effect (neighboring group participation) that accelerates acylation of hindered secondary amines.

  • Base: DIEA (Diisopropylethylamine) is preferred over NMM to prevent premature Fmoc removal while maintaining basicity for activation.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling 2-Piperazin-1-ylpropanoic Acid to the Resin

Objective: Attach the linker to the growing peptide chain or resin handle.

Reagents:

  • Fmoc-2-(4-Fmoc-piperazin-1-yl)propanoic acid (3 eq)

  • HATU (2.9 eq)

  • DIEA (6 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the amino acid and HATU in minimal DMF. Add DIEA. Let activate for 30-60 seconds (do not over-activate to avoid racemization at the alpha-carbon).

  • Coupling: Add the activated solution to the resin.

  • Agitation: Shake at room temperature for 60 minutes .

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Validation: Perform a standard Kaiser Test .

    • Result: If resin is colorless, coupling is complete.

Protocol B: The Critical Step – Elongation from the Piperazine Scaffold

Objective: Deprotect the N4-piperazine and couple the NEXT amino acid. This is the failure-prone step.

1. Deprotection:

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Note: The released amine is a secondary amine (piperazine N4).

2. Monitoring (The Chloranil Test):

  • Stop: Do NOT use the Kaiser test.[1] Ninhydrin does not react strongly with secondary amines (often giving false negatives/brownish colors).

  • Action: Use the Chloranil Test .[1][2][3][4][5]

Chloranil Test Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% p-Chloranil in DMF.

  • Wait 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Free Secondary Amine present (Deprotection successful). [6] * Colorless/Yellow: No secondary amine (Something is wrong).

3. Difficult Coupling (Acylation of Secondary Amine):

  • Reagents: Next Fmoc-Amino Acid (5 eq), HATU (5 eq), DIEA (10 eq).

  • Method:

    • Microwave (Recommended): 75°C for 5 minutes (25W).

    • Manual (Alternative): Double coupling is mandatory. Perform coupling for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

  • Validation: Repeat the Chloranil Test.

    • Target Result: Colorless/Yellow beads (Indicates the secondary amine is fully acylated).

Part 4: Data Visualization & Workflow

Figure 1: Strategic Workflow for Piperazine Linker Synthesis

SPPS_Workflow Start Resin-Peptide-NH2 Step1 Coupling 1: Fmoc-2-Pip-OH + HATU Start->Step1 Check1 Kaiser Test (Primary Amine Check) Step1->Check1 Check1->Step1 Blue (Fail) - Recouple Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Colorless (Pass) Intermed Resin-Peptide-Pip-NH (Secondary Amine) Deprotect->Intermed Check2 Chloranil Test (Secondary Amine Check) Intermed->Check2 Step2 Coupling 2 (DIFFICULT): Next AA + HATU (Double Couple) Check2->Step2 Blue/Green (Pass) FinalCheck Chloranil Test (Confirm Acylation) Step2->FinalCheck FinalCheck->Step2 Blue/Green (Fail) - Recouple Success Elongation Complete FinalCheck->Success Colorless (Pass)

Caption: Logical flow for incorporating 2-piperazin-1-ylpropanoic acid, highlighting the switch from Kaiser to Chloranil testing.

Part 5: Troubleshooting & Optimization Table

IssueSymptomRoot CauseCorrective Action
Incomplete Coupling Chloranil test remains blue after coupling onto piperazine.Steric hindrance of the secondary amine.[1][7]Switch to HATU or PyAOP . Use Microwave heating (75°C).[7] Perform double coupling.
Racemization Loss of chirality at the alpha-carbon (propanoic acid).Over-activation or excessive base during coupling.Use Oxyma Pure instead of HOBt. Limit pre-activation time to <2 mins. Use collidine instead of DIEA.
Aggregation Slow filtration; difficult deprotection.Piperazine ring stacking or hydrophobic collapse.Use Magic Mixture (DCM/DMF/NMP/1% Triton X) for washes. Use Pseudoproline dipeptides in subsequent steps.
False Negative Test Kaiser test is yellow/brown despite free amine.Kaiser test fails for secondary amines (piperazine).Mandatory: Use the Chloranil or Acetaldehyde/Chloranil test for the piperazine nitrogen.

Part 6: References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide: HATU and Phosphonium Salts.Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[1][7] Peptide Research, 8(4), 236–237. (The authoritative source for the Chloranil/Acetaldehyde test).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis.[8][9] Chemical Reviews. (Discusses Fmoc stability and secondary amine protection).

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: Microwave Assisted Synthesis.Link[10]

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Piperazin-1-ylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-piperazin-1-ylpropanoic acid in human plasma. The protocol detailed herein is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trials involving this compound. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been fully validated according to the International Council for Harmonisation (ICH) M10 guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3]

Introduction: The Rationale for a Validated Assay

2-Piperazin-1-ylpropanoic acid is a molecule of interest in pharmaceutical development, potentially as a metabolite of a parent drug or as an active pharmaceutical ingredient (API) itself. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[4] Accurate quantification of such compounds in biological matrices is a cornerstone of preclinical and clinical drug development, providing essential data for pharmacokinetic profiling, dose-response modeling, and safety assessments.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[5] This application note provides a detailed, step-by-step protocol for a robust HPLC-MS/MS method, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern the methodological choices. This ensures not only reproducibility but also a deeper understanding for the practicing scientist.

Method Development: A Logic-Driven Approach

The development of a reliable bioanalytical method is a systematic process aimed at creating a procedure that is both accurate and rugged.[1] The physicochemical properties of 2-piperazin-1-ylpropanoic acid, possessing both a basic piperazine moiety and an acidic carboxylic acid group, present unique challenges and opportunities for method development.

Sample Preparation: The Importance of a Clean Extract

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, removing proteins and phospholipids that can interfere with the analysis and damage the analytical column and mass spectrometer. For this method, protein precipitation was selected due to its simplicity, speed, and effectiveness for this class of compounds.

  • Causality: Acetonitrile is used as the precipitation solvent. Its miscibility with aqueous plasma allows for efficient denaturation and precipitation of proteins. The resulting supernatant is relatively clean and can be directly injected into the LC-MS/MS system, minimizing sample handling and potential for error.

Chromatographic Separation: Achieving Baseline Resolution

The choice of HPLC column and mobile phase is critical for retaining the analyte, separating it from matrix components, and ensuring a stable and reproducible signal.

  • Column Selection: A reversed-phase C18 column is employed. This stationary phase provides sufficient hydrophobic interaction to retain the piperazine derivative.

  • Mobile Phase Optimization: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is used.

    • The Role of Formic Acid: The addition of formic acid to the mobile phase serves two key purposes. Firstly, it acidifies the mobile phase, ensuring that the carboxylic acid group of the analyte is protonated, which can improve peak shape. Secondly, it promotes the ionization of the analyte in the mass spectrometer's source, enhancing sensitivity.

Mass Spectrometric Detection: The Key to Selectivity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was chosen. The two nitrogen atoms in the piperazine ring are readily protonated, making positive ion mode the logical choice for sensitive detection.

  • Internal Standard Selection: A stable isotope-labeled (SIL) analog of the analyte (e.g., d4-2-piperazin-1-ylpropanoic acid) is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy in quantification.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSource
2-Piperazin-1-ylpropanoic Acid≥98%Commercially Available
d4-2-Piperazin-1-ylpropanoic Acid≥98%, 99% isotopic purityCommercially Available
AcetonitrileHPLC GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
Human Plasma (K2EDTA)Pooled, BlankCommercially Available
WaterDeionized, 18 MΩ·cmIn-house
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-piperazin-1-ylpropanoic acid and its SIL-internal standard in a 50:50 (v/v) mixture of acetonitrile and water to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol

The following workflow illustrates the sample preparation procedure:

G plasma 1. Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. is 2. Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile). plasma->is vortex 3. Vortex mix for 30 seconds to precipitate proteins. is->vortex centrifuge 4. Centrifuge at 14,000 rpm for 10 minutes at 4°C. vortex->centrifuge supernatant 5. Transfer 100 µL of the supernatant to an HPLC vial. centrifuge->supernatant inject 6. Inject 5 µL into the HPLC-MS/MS system. supernatant->inject

Caption: Plasma sample preparation workflow.

HPLC and Mass Spectrometry Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ProgramTime (min)
0.0
2.0
2.5
2.6
4.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: m/z 159.1 → 114.1
Internal Standard: m/z 163.1 → 118.1
Collision EnergyOptimized for each transition
Dwell Time100 ms
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method's validation is paramount to ensure the integrity of the data it generates.[1][2][3] The method described herein was validated based on the principles outlined in the ICH M10 guideline.[1][2][3]

The validation process is a self-validating system, where each parameter assesses a different aspect of the method's performance.

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity (Calibration Curve) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Sources

"use of 2-piperazin-1-ylpropanoic acid as a linker in bioconjugation"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation Using 2-Piperazin-1-ylpropanoic Acid

Executive Summary

This guide details the strategic application of 2-piperazin-1-ylpropanoic acid (2-PPA) as a rigid, solubilizing linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). Unlike passive alkyl or PEG spacers, 2-PPA functions as a "functional linker"—actively modulating physicochemical properties (logD, pKa) and restricting conformational entropy to enhance ternary complex stability.

Key Advantages:

  • Metabolic Stability: The

    
    -methyl substitution at the C2 position sterically hinders peptidase cleavage, significantly extending plasma half-life compared to linear 
    
    
    
    -alanine derivatives.
  • Solubility Enhancement: The piperazine nitrogen (pKa ~7.0–8.5) introduces a protonatable handle, improving the aqueous solubility of lipophilic warheads.

  • Conformational Biasing: The piperazine ring locks the linker exit vector, reducing the entropic penalty upon binding to E3 ligases or target proteins.

Chemical Architecture & Design Logic

Structure-Function Analysis

The molecule consists of a piperazine ring fused to a propanoic acid tail at the C2 position. This creates a chiral center (if not racemic) and a specific steric profile.

FeatureFunction in Bioconjugation

-Methyl Group
Steric shield against proteolysis; restricts rotation around the C-N bond.
Piperazine Ring Introduces semi-rigidity; serves as a secondary amine attachment point.
Carboxylic Acid Primary handle for amide coupling to E3 ligands (e.g., Thalidomide/VHL).
Secondary Amine Reactive site for attachment to the target protein warhead (via alkylation or acylation).
Design Diagram: The Functional Linker Interface

LinkerLogic cluster_properties Physicochemical Modulation Warhead Target Warhead (Lipophilic) Linker 2-Piperazin-1-ylpropanoic Acid (Solubilizing/Rigid) Warhead->Linker N-Alkylation (Stable C-N Bond) Ligand E3 Ligase Ligand (e.g., Lenalidomide) Linker->Ligand Amide Coupling (Rigid Connection) Solubility Increased Solubility (Protonatable N) Linker->Solubility Stability Metabolic Shield (Alpha-Methyl) Linker->Stability

Figure 1: Strategic placement of 2-PPA in a PROTAC construct. The linker acts as a solubility bridge between two hydrophobic domains.

Experimental Protocols

Protocol A: Linker Activation & E3 Ligand Conjugation

Objective: Attach 2-PPA to an amine-bearing E3 ligand (e.g., 4-amino-thalidomide) via the carboxylic acid moiety.

Reagents:

  • Linker: 2-(4-Boc-piperazin-1-yl)propanoic acid (N-protected to prevent self-polymerization).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve 1.0 eq of 2-(4-Boc-piperazin-1-yl)propanoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add 1.1 eq of HATU. Stir for 10 minutes to form the activated ester (color change to yellow/orange often observed).

  • Conjugation: Add 1.0 eq of the amine-bearing E3 ligand (e.g., Pomalidomide-NH2).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift: Ligand + Linker - H2O).

    • Checkpoint: If conversion is <50% after 4 hours, add 0.5 eq more HATU.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Deprotection & Warhead Assembly

Objective: Remove the Boc group and attach the Target Warhead.

Step-by-Step Procedure:

  • Deprotection: Dissolve the intermediate from Protocol A in DCM (0.1 M). Add TFA (20% v/v). Stir for 1 hour.

  • Quench: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Crucial: Residual TFA will kill the next nucleophilic substitution.

  • Warhead Conjugation (Nucleophilic Substitution):

    • Dissolve the deprotected amine salt in DMF.

    • Add 4.0 eq DIPEA (neutralize TFA salt and activate amine).

    • Add 1.0 eq of Warhead-Alkyl Halide (e.g., Halo-alkane derivative of target inhibitor).

    • Heat to 60°C for 2–6 hours.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Quality Control (QC) & Validation

To ensure the linker has maintained its integrity and stereochemistry (if chiral), the following QC steps are mandatory.

QC MethodParameterAcceptance Criteria
LC-MS (ESI+) Molecular WeightMass Accuracy < 5 ppm. Confirm no hydrolysis of amide bond.
1H-NMR (DMSO-d6) Structural IntegrityVerify

-methyl doublet (~1.1 ppm) and piperazine protons (2.5-3.5 ppm).
Chiral HPLC Enantiomeric Excess>95% ee (if using chiral starting material). Racemization can occur during HATU coupling if over-based.
Troubleshooting Guide
  • Issue: Low yield in Protocol A.

    • Cause: Steric hindrance of the

      
      -methyl group.
      
    • Solution: Switch from HATU to COMU or T3P (Propylphosphonic anhydride), which are superior for sterically hindered couplings.

  • Issue: Linker cyclization (Self-reaction).

    • Cause: Incomplete Boc protection of starting material.

    • Solution: Verify raw material purity by TLC/NMR before starting.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-(4-Boc-piperazin-1-yl) propanoic acid Activation Activation (HATU/DIPEA) Start->Activation Coupling Coupling to E3 Ligand (Amide Bond Formation) Activation->Coupling Intermediate Intermediate: Boc-Linker-Ligand Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Remove Boc FinalStep Warhead Attachment (N-Alkylation) Deprotection->FinalStep Free Secondary Amine Product Final PROTAC (Warhead-Linker-Ligand) FinalStep->Product

Figure 2: Step-by-step synthetic pathway for incorporating 2-PPA into a PROTAC.

References

  • Design of Rigid Linkers in PROTACs

    • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel rigid linkers for PROTACs." Journal of Medicinal Chemistry, 2020.
    • Context: Discusses the importance of rigidification (like piperazine) in linker design to minimize entropy loss.
  • Metabolic Stability of Piperazine Linkers

    • Pike, A., et al. "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 2020.[1]

    • Context: Highlights how alpha-substitution and cyclic amines (piperazines) improve metabolic stability compared to linear alkyl chains.
  • Piperazine in PROTAC Solubility

    • Bemat, F., et al. "A Guide to PROTAC Linker Selection." ChemMedChem, 2023.
    • Context: Reviews the use of piperazine-based linkers to modul
  • General Protocol for Amide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Context: Foundational reference for the HATU/DIPEA coupling conditions utilized in Protocol A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)propanoic Acid

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: SYN-PIP-PROP-001 Subject: Troubleshooting Mono-alkylation, Zwitterion Isolation, and Purity Profiles[1]

Introduction: The Molecular Challenge

You are likely here because the synthesis of 2-(piperazin-1-yl)propanoic acid —a valuable non-proteinogenic amino acid building block—has failed in one of two ways: either you generated a significant amount of the bis-alkylated dimer , or you successfully synthesized the molecule but cannot isolate it from the aqueous phase due to its zwitterionic nature.

This guide treats your synthesis as a system of competing rates and solubility equilibria. We will address the causality of these failures and provide self-validating protocols to resolve them.

Module 1: Reaction Selectivity (The Chemistry)

Q: Why is my reaction yielding significant amounts of N,N'-bis(2-carboxyethyl)piperazine (dimer)?

A: This is a classic statistical probability failure in nucleophilic substitution. Piperazine is a symmetric diamine with two equivalent nucleophilic sites (


1

Troubleshooting Protocol:

StrategyMethodologyProsCons
High Dilution / Excess Use 5–10 equivalents of Piperazine. Add the 2-haloacid dropwise to the piperazine solution.One-step; no deprotection needed.Requires recycling large amounts of piperazine; lower volumetric efficiency.
N-Protection Use N-Boc-piperazine or N-Benzylpiperazine .[2]Guarantees mono-alkylation (chemically impossible to bis-alkylate).[1]Adds two steps (Protection + Deprotection).[1][3]
Q: I am seeing acrylic acid byproducts. What is happening?

A: You are witnessing Elimination (E2) competing with Substitution (Sn2) . 2-Bromopropanoic acid has an acidic proton at the

1

1

Corrective Action:

  • Lower Temperature: Run the addition at

    
     and warm slowly to room temperature.
    
  • Leaving Group: Switch from 2-bromopropanoic acid to 2-chloropropanoic acid . Chlorine is a poorer leaving group, which often suppresses elimination in favor of substitution in

    
    -halo acids.
    
  • Solvent: Use a polar aprotic solvent (acetonitrile or DMF) to enhance the nucleophilicity of the piperazine.

Visualizing the Pathway

ReactionPathwaysStartPiperazine + 2-Halo-propanoic AcidProductTarget: 2-(Piperazin-1-yl)propanoic acidStart->ProductSn2 (Mono-alkylation)Favored by Excess AmineEliminationImpurity: Acrylic AcidStart->EliminationE2 (Elimination)Favored by Heat/Strong BaseDimerImpurity: Bis-alkylated DimerProduct->DimerSn2 (Second Alkylation)Favored by 1:1 Stoichiometry

Figure 1: Competing reaction pathways. Green path represents the desired kinetic outcome; red paths represent thermodynamic or stoichiometric traps.

Module 2: Workup & Isolation (The Physics)

Q: My TLC shows product, but extraction with DCM/EtOAc yields nothing. Where is it?

A: Your product is a Zwitterion (internal salt).[1][3] At neutral pH, the carboxylic acid is deprotonated (


11

The "Isoelectric Point" Protocol (Method A - For Large Scale):

  • Concentrate the aqueous reaction mixture.

  • Adjust pH carefully to the Isoelectric Point (pI) . For N-alkyl piperazine acids, this is typically around pH 5.5 – 6.5 .[1]

  • At the pI, net charge is zero, and solubility is at its minimum.

  • Cool to

    
     and induce crystallization with cold acetone or ethanol.
    

The "Ion Exchange" Protocol (Method B - For High Purity): Use this if Method A fails to precipitate the solid.

  • Resin: Use Dowex 50W (H+ form) cation exchange resin.[1]

  • Load: Pour the aqueous reaction mixture onto the column. The product (amine) binds to the resin; inorganic salts (NaCl/NaBr) pass through.[1]

  • Wash: Wash with distilled water to remove all salts and anionic impurities.

  • Elute: Elute the product using 10% Aqueous Ammonia (

    
    ) . The ammonia displaces the piperazine from the resin.
    
  • Finish: Evaporate the ammonia fraction to obtain the pure zwitterion.

Visualizing the Isolation Logic

IsolationLogicInputCrude Aqueous Mixture(Product + Salts + Excess Piperazine)CheckIs Product Protected?Input->CheckProtectedYes (e.g., N-Boc)Check->ProtectedYesUnprotectedNo (Free Zwitterion)Check->UnprotectedNoExtractExtraction: DCM or EtOAc at pH 3-4Protected->ExtractDeprotectDeprotection Step(TFA or HCl)Extract->DeprotectFinalPure ProductDeprotect->FinalResinCation Exchange(Dowex 50W H+)Unprotected->ResinEluteElute with NH4OHResin->EluteElute->Final

Figure 2: Decision tree for isolation based on protection strategy. The "Zwitterion Trap" requires ion exchange chromatography.

Module 3: Validated Experimental Protocol

Target: Synthesis of 2-(piperazin-1-yl)propanoic acid via N-Boc Strategy (Recommended for Purity).

Step 1: Alkylation

  • Dissolve N-Boc-piperazine (1.0 equiv) and Triethylamine (1.2 equiv) in acetonitrile (

    
    ).
    
  • Cool to

    
    .
    
  • Add Ethyl 2-bromopropionate (1.1 equiv) dropwise.[1] Note: Using the ester prevents zwitterion formation during the reaction.

  • Stir at RT for 12 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water.[1] Dry and concentrate to get the N-Boc-Amino Ester .

Step 2: Hydrolysis & Deprotection

  • Dissolve the intermediate in THF/Water (1:1).

  • Add LiOH (2.0 equiv) to hydrolyze the ester. Stir 4 hours.

  • Acidify carefully to pH 4 with 1M HCl (cleaves the Li-salt, but keeps Boc intact temporarily if cold, or proceed directly to step 4).

  • Global Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours to remove the Boc group.

  • Final Isolation: Evaporate volatiles. The product will be the HCl or TFA salt. To get the free zwitterion, pass through the Dowex 50W column as described in Module 2.

References

  • Gao, F. L., et al. (2003).[1][4] "Synthesis of mono-N-substituted piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[1][4]

  • Berkheij, M., et al. (2005).[1][2] "Synthesis of 2-substituted piperazines via direct

    
    -lithiation." Tetrahedron Letters, 46(14), 2369-2371.[1] [1]
    
  • Santa Cruz Biotechnology. (2024).[1] "2-(Piperazin-1-yl)propanoic acid dihydrate Product Data Sheet." SCBT CAS 824414-03-1. [1][5]

  • Wu, S., et al. (2014).[1] "Purification of Degraded Aqueous Piperazine by Ion Exchange." Energy Procedia, 63, 1874-1880.[1] [1]

Technical Support Center: Synthesis of 2-Piperazin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-piperazin-1-ylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 2-piperazin-1-ylpropanoic acid, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I mitigate them?

Answer:

Low yields in the synthesis of 2-piperazin-1-ylpropanoic acid, typically prepared by the N-alkylation of piperazine with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid), are most commonly attributed to the formation of undesired side products. The primary culprit is the di-alkylation of piperazine , where both nitrogen atoms react with the alkylating agent.

Causality: Piperazine is a symmetric diamine with two nucleophilic secondary amine groups. Once the first nitrogen is alkylated to form the desired mono-substituted product, the second nitrogen is still available to react with another molecule of the 2-halopropanoic acid, leading to the formation of a 1,4-disubstituted piperazine derivative. This side reaction consumes the starting materials and complicates the purification process.[1]

Solutions to Minimize Di-alkylation:

  • Stoichiometric Control: The most straightforward approach is to use a significant excess of piperazine relative to the 2-halopropanoic acid (e.g., 5-10 equivalents of piperazine). This statistically favors the mono-alkylation by increasing the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already mono-alkylated product.

  • Use of a Mono-Protected Piperazine: A highly effective method to ensure mono-substitution is to use a piperazine derivative where one nitrogen is temporarily protected with a group like tert-butyloxycarbonyl (Boc).[2] The alkylation is performed on the unprotected nitrogen, followed by the removal of the protecting group to yield the desired product.[2][3] This multi-step approach often results in higher purity and overall yield despite the additional steps.[1]

  • Reaction with Piperazine Dihydrochloride: Utilizing piperazine in its dihydrochloride salt form can reduce the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-alkylation.[2] The reaction is typically carried out in the presence of a base to liberate the free amine in a controlled manner.

Question 2: I am observing multiple spots on my TLC analysis of the crude reaction mixture that are difficult to separate. What are these impurities and how can I purify my product?

Answer:

The presence of multiple spots on a TLC plate is indicative of a mixture of products and unreacted starting materials. For this specific synthesis, the common components of the crude mixture are:

  • Desired Product: 2-piperazin-1-ylpropanoic acid

  • Starting Materials: Unreacted piperazine and 2-halopropanoic acid

  • Primary Side Product: 1,4-bis(1-carboxyethyl)piperazine (the di-alkylation product)

Purification Challenges: The primary challenge in purifying 2-piperazin-1-ylpropanoic acid lies in its zwitterionic nature . As an amino acid, it possesses both a basic amine group and an acidic carboxylic acid group, making it highly polar and often soluble in water while being insoluble in many organic solvents. This property can make standard extraction procedures ineffective.[3]

Purification Strategies:

  • Crystallization: Due to its zwitterionic character, the product may precipitate from the reaction mixture upon cooling or pH adjustment. Recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be an effective purification method.

  • Ion-Exchange Chromatography: This is a powerful technique for separating zwitterionic compounds from non-ionic or differently charged species. The crude mixture can be passed through a cation-exchange or anion-exchange resin, and the desired product can be selectively eluted by changing the pH or ionic strength of the eluent.

  • Acid-Base Extraction (with caution): While challenging, a carefully controlled acid-base extraction can sometimes be employed. The product's solubility is highly pH-dependent. Adjusting the pH of the aqueous solution can help in separating it from less polar impurities. However, it can be difficult to separate from unreacted piperazine using this method alone.

  • Precipitation as a Salt: In some cases, precipitating the product as a salt (e.g., hydrochloride or diacetate) can facilitate its isolation and purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The most common starting materials are piperazine and a 2-halopropanoic acid , with 2-bromopropanoic acid being a frequent choice due to its higher reactivity compared to 2-chloropropanoic acid. Alternatively, the corresponding esters (e.g., ethyl 2-bromopropanoate) can be used, which would require a subsequent hydrolysis step to obtain the final carboxylic acid product.[5][6]

Q2: What are the optimal reaction conditions (solvent, base, temperature)?

  • Solvent: A polar protic solvent like water, ethanol, or a mixture of the two is often used to dissolve the piperazine and the haloacid.

  • Base: A base is required to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction and to deprotonate the piperazine. Common choices include inorganic bases like potassium carbonate or sodium bicarbonate, or an excess of piperazine itself acting as the base.

  • Temperature: The reaction is typically performed at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate. However, the temperature should be carefully controlled to minimize side reactions.

Q3: Is it necessary to use a protecting group for one of the piperazine nitrogens?

While not strictly necessary, using a protecting group such as Boc (tert-butyloxycarbonyl) is a highly recommended strategy to achieve selective mono-N-alkylation and avoid the formation of the di-substituted byproduct.[2][3] This approach often leads to a cleaner reaction and simplifies the purification process, ultimately resulting in a higher yield of the pure desired product.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Piperazin-1-ylpropanoic Acid (Excess Piperazine Method)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5 equivalents) in a suitable solvent (e.g., ethanol or water).

  • Slowly add 2-bromopropanoic acid (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization from a water/alcohol mixture or by ion-exchange chromatography.

Protocol 2: Synthesis via Mono-Boc-Piperazine
  • Alkylation: Dissolve 1-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by filtering the inorganic salts and removing the solvent in vacuo. The crude product can be purified by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) until the Boc group is cleaved.

  • Remove the solvent and the excess acid under reduced pressure to obtain the desired product, often as a salt.

Data Presentation

ParameterExcess Piperazine MethodMono-Boc-Piperazine Method
Key Advantage One-step reactionHigh selectivity for mono-alkylation
Key Disadvantage Formation of di-alkylation byproductMulti-step process
Typical Yield Variable, often moderateGenerally higher and purer
Purification Challenging (crystallization, ion-exchange)Simpler (chromatography, then salt formation)

Visualizations

General Synthesis Workflow

G cluster_0 Method 1: Excess Piperazine cluster_1 Method 2: Mono-Boc-Piperazine Piperazine (excess) Piperazine (excess) Reaction Reaction Piperazine (excess)->Reaction 2-Bromopropanoic Acid 2-Bromopropanoic Acid 2-Bromopropanoic Acid->Reaction Crude Product Crude Product Reaction->Crude Product Contains di-alkylated byproduct Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product Mono-Boc-Piperazine Mono-Boc-Piperazine Alkylation Alkylation Mono-Boc-Piperazine->Alkylation Ethyl 2-Bromopropanoate Ethyl 2-Bromopropanoate Ethyl 2-Bromopropanoate->Alkylation Protected Intermediate Protected Intermediate Alkylation->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Final Product (as salt) Final Product (as salt) Deprotection->Final Product (as salt)

Caption: Comparative workflow for the synthesis of 2-piperazin-1-ylpropanoic acid.

Troubleshooting Decision Tree

G Low Yield Low Yield Di-alkylation Suspected Di-alkylation Suspected Low Yield->Di-alkylation Suspected Yes Purification Issues Purification Issues Low Yield->Purification Issues No Use Excess Piperazine Use Excess Piperazine Di-alkylation Suspected->Use Excess Piperazine Use Mono-Boc-Piperazine Use Mono-Boc-Piperazine Di-alkylation Suspected->Use Mono-Boc-Piperazine Zwitterionic Product Zwitterionic Product Purification Issues->Zwitterionic Product Ion-Exchange Chromatography Ion-Exchange Chromatography Zwitterionic Product->Ion-Exchange Chromatography Recrystallization Recrystallization Zwitterionic Product->Recrystallization

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • BASF SE. (2014). Method for preparing n-alkyl-piperazines.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Shandong Baoyuan Pharmaceutical Co Ltd. (2019). A kind of synthetic method of 1-BOC-piperazines.
  • Leonardi, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 368-384. [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(7), 696–701. [Link]

  • The Journal of Organic Chemistry. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]

  • The Dow Chemical Company. (1959). Purification of piperazine.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • PubChem. (n.d.). 2-Bromopropanoic acid;piperazine. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 359-362. [Link]

  • Reddit. (2023). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]

  • ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

Sources

"troubleshooting low solubility of 2-piperazin-1-ylpropanoic acid in vitro assays"

[1][2]

Current Status: Online Ticket Topic: Troubleshooting Solubility in In Vitro Assays Molecule Class: Amphoteric / Zwitterionic Amino Acid Derivative Support Tier: Senior Application Scientist[1]

Introduction: The "Zwitterion Paradox"

Welcome to the technical support center. If you are encountering precipitation, inconsistent IC50 values, or "crashes" in your stock solution with 2-piperazin-1-ylpropanoic acid (or its analogs), you are likely treating it like a standard lipophilic drug candidate.[1][2]

The Core Issue: This molecule is not a standard lipophile (LogP > 3).[2] It is an amphoteric zwitterion containing both a basic secondary amine (piperazine, pKa ~9.[2]0) and an acidic carboxyl group (propanoic acid, pKa ~3.5–4.5).[2]

In standard assay workflows, researchers often default to dissolving compounds in 100% DMSO.[2] For this molecule, 100% DMSO is often the wrong solvent choice , leading to "hidden precipitation" that ruins assay reproducibility.[2]

Part 1: Stock Solution Troubleshooting

Q1: "I added 100% DMSO to make a 10 mM stock, but the powder won't dissolve. Why?"

Diagnosis: Zwitterionic Lattice Stability. At neutral pH or in aprotic solvents like DMSO, 2-piperazin-1-ylpropanoic acid exists as a zwitterion (internal salt: COO⁻ / NH₂⁺).[1][2] These zwitterions form strong crystal lattices with high coulombic forces that neutral DMSO cannot disrupt.[2] DMSO is excellent for dissolving non-polar chains, but it struggles to break ionic lattice energies without a proton donor/acceptor present.[2]

The Fix: Charge the Molecule. You must force the molecule into a single charged state (cationic or anionic) to improve solubility in organic solvents, or switch to an aqueous system.[2]

Protocol A: The "Acidified DMSO" Method (Recommended for Cellular Assays) [2]

  • Calculate Molarity: Target a 10 mM or 20 mM stock.

  • Add Acid Equivalent: Instead of pure DMSO, use DMSO containing 1.05 equivalents of HCl (relative to the compound).

    • Why? This protonates the carboxylate (COO⁻

      
       COOH), breaking the zwitterion.[2] The molecule becomes a soluble cation.[2]
      
  • Vortex/Sonicate: The solid should dissolve rapidly once the internal salt is broken.[2]

Protocol B: The Aqueous Stock (Alternative)

  • Solvent: Use Water or PBS instead of DMSO.

  • Solubility Check: This molecule is likely highly water-soluble (>10 mM) due to its polarity.[1][2]

  • Risk: Aqueous stocks are prone to bacterial growth and hydrolysis over time.[2] Store at -20°C in single-use aliquots.

Part 2: Assay Buffer Compatibility

Q2: "My stock was clear, but it precipitated when I diluted it into the assay media (pH 7.4). What happened?"

Diagnosis: Isoelectric Point (pI) Crash.[2] Every zwitterion has an Isoelectric Point (pI)—the pH at which the net charge is zero.[2] For piperazine-propanoic acid derivatives, the pI is often between pH 6.0 and 7.5.[2]

  • At pI: Solubility is at its absolute minimum because the molecule has no net charge to interact with water dipoles, and molecules aggregate.[2]

  • The Trap: Your assay buffer (pH 7.[2]4) might be exactly at the molecule's pI.[2]

The Fix: Shift the pH or Increase Solubility Tags.

ParameterAdjustment Strategy
Check pI If pI is ~7.4, the molecule will crash in PBS.[1][2]
pH Shift Adjust assay buffer pH by ± 0.5 units (e.g., pH 7.0 or 7.8) if the biology allows.[2] This imparts a net charge, preventing aggregation.[2]
Carrier Protein Ensure your media contains BSA (Bovine Serum Albumin) or FBS.[2] Albumin acts as a "solubility sink," binding the compound and preventing micro-crystallization.[2]
Q3: "I see high variability in my IC50 curves. Is it solubility or biology?"

Diagnosis: Micro-precipitation (The "False Inhibitor" Effect).[2] Undissolved aggregates can scatter light (interfering with optical density readings) or non-specifically sequester proteins, leading to false positives.[2]

Validation Protocol: The Nephelometry Check Do not rely on visual inspection.[2] Micro-crystals are invisible to the naked eye.[2]

  • Prepare Plate: Create a mock assay plate (buffer + compound) without cells/enzymes.

  • Read Absorbance: Measure OD at 650 nm (or use a nephelometer).

  • Threshold: Any signal >0.05 OD above the blank indicates precipitation.[2]

  • Reference Standard: Compare against a known soluble standard (e.g., Caffeine).

Part 3: Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for handling zwitterionic compounds like 2-piperazin-1-ylpropanoic acid.

SolubilityLogicStartCompound: 2-piperazin-1-ylpropanoic acidCheckStateCheck Physical State(Salt vs Free Zwitterion)Start->CheckStateIsSaltIs it a Salt?(e.g., HCl, 2HCl)CheckState->IsSaltYesIsZwitterionIs it Free Base/Acid?(Zwitterion)CheckState->IsZwitterionNoWaterSolubleHigh Water SolubilityUse Water/PBS StockIsSalt->WaterSolubleAssayDilutionDilution into Media (pH 7.4)WaterSoluble->AssayDilutionDMSOFail100% DMSO Stock(High Risk of Insolubility)IsZwitterion->DMSOFailStandard ProtocolAcidifyAdd 1.05 eq. HClto DMSOIsZwitterion->AcidifyRecommendedAqueousDissolve in Water(Check pH stability)IsZwitterion->AqueousAlternativeAcidify->AssayDilutionpICrashPrecipitation Risk(pH ≈ pI)AssayDilution->pICrashIf pH = pIValidationValidate withNephelometry (OD650)AssayDilution->ValidationQC Step

Figure 1: Decision matrix for solubilizing zwitterionic piperazine derivatives. Note the critical divergence between salt forms and free zwitterions.

Part 4: Summary of Chemical Properties

Use these values to calculate your specific assay conditions.

PropertyValue (Approx.)Implication for Assay
Molecular Weight ~158.2 g/mol Small molecule, high diffusion rate.[1][2]
Acid pKa 3.5 – 4.5Negatively charged at pH 7.4 (COO⁻).[2]
Base pKa 9.0 – 9.8Positively charged at pH 7.4 (NH₂⁺).[2]
Net Charge at pH 7.4 ~0 (Zwitterionic) High risk of precipitation.
LogP < 0 (Hydrophilic)Do not use for permeability assays (PAMPA) without specific lipid adjustments.[2]

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Solubility and Permeability.[2] Available at: [Link][2]

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[2] (Chapter on Solubility of Zwitterions). Source: [2]

  • Bergström, C. A., et al. (2016).[2] Computational prediction of drug solubility in water-based systems.[1][2] Available at: [Link][2][3][4][5][6]

  • PubChem Compound Summary. Piperazine-1-propionic acid derivatives.[1][2] Available at: [Link] (Note: Link directs to the 3-isomer analog as a reference for chemical properties of the class).[1][2]

"avoiding racemization during synthesis of chiral 2-piperazin-1-ylpropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Racemization During Synthesis Target Molecule: (S)- or (R)-2-(Piperazin-1-yl)propanoic acid Document ID: TSC-CHIRAL-PIP-004 Status: Active / High Priority

Core Directive: The Alpha-Proton Paradox

The synthesis of chiral 2-(piperazin-1-yl)propanoic acid presents a classic stereochemical conflict. You are attempting to perform a nucleophilic substitution at a chiral center that is adjacent to a carbonyl group.

  • The Goal: A clean S

    
    2 displacement  (Walden Inversion) of a leaving group (LG) by piperazine.
    
  • The Threat: Enolization . The

    
    -proton is acidic (
    
    
    
    for esters/amides, lower for activated intermediates). If a base removes this proton, the molecule forms a planar enolate, destroying chirality. Upon reprotonation, you obtain a racemic mixture (50:50 R/S).

This guide provides the protocols to favor the Kinetic Pathway (S


2) over the Thermodynamic Pathway (Racemization).

Critical Workflow & Mechanism

Visualizing the Competition

The following diagram illustrates the microscopic competition occurring in your reaction flask.

RacemizationPathways Figure 1: The Kinetic Competition: SN2 Inversion vs. Enolization Start Starting Material (R)-2-Bromopropanoic Acid Transition Transition State (Pentacoordinate) Start->Transition Piperazine Attack (SN2) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (Deprotonation) Product Target Product (S)-2-(Piperazin-1-yl) propanoic acid Transition->Product Inversion Racemic Racemic Mixture (R/S Product) Enolate->Racemic Reprotonation

Strategic Protocol: The "Soft-Base" Approach

To maintain high enantiomeric excess (


), you must avoid "Hard" bases (e.g., NaOH, NaH, LDA) which rapidly deprotonate the 

-carbon.
Reagent Selection Matrix
ComponentRecommendationScientific Rationale
Starting Material (R)-2-Bromopropanoic Acid To obtain the (S)-product , you must start with the (R)-enantiomer due to Walden Inversion.
Nucleophile N-Boc-Piperazine Crucial. Unprotected piperazine has two nucleophilic nitrogens, leading to polymerization (bis-alkylation). The Boc group ensures mono-substitution.
Solvent Acetonitrile (MeCN) Polar aprotic.[1] Promotes S

2 kinetics without stabilizing the carbocation (which would lead to S

1 racemization). Avoid alcohols (solvolysis risk).
Base Excess N-Boc-Piperazine Do not use inorganic bases (K

CO

, NaOH). Use the nucleophile itself (2.5 eq) as the proton scavenger. It is basic enough to neutralize HBr but sterically bulky enough to minimize

-deprotonation.
Temperature 0°C

RT
Heat increases the rate of racemization faster than the rate of substitution.
Step-by-Step Protocol (Low-Racemization Route)

Objective: Synthesis of (S)-2-(4-Boc-piperazin-1-yl)propanoic acid.

  • Preparation: Dissolve (R)-2-bromopropanoic acid (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath. Thermodynamic control starts here.

  • Addition: Add N-Boc-piperazine (2.5 eq) dropwise over 30 minutes.

    • Note: The first equivalent forms the carboxylate salt. The second equivalent acts as the nucleophile. The 0.5 excess ensures completion.

  • Reaction: Allow to warm to Room Temperature (20-25°C) naturally. Stir for 12-18 hours.

    • Checkpoint: Monitor by HPLC/TLC. Do not heat to reflux to "speed it up."

  • Workup (Critical):

    • Concentrate the acetonitrile under reduced pressure (keep bath <35°C).

    • Dissolve residue in DCM.

    • Wash with mild acidic buffer (Citric acid 5%, pH ~4) to remove excess piperazine. Avoid strong HCl washes which can induce acid-catalyzed racemization or Boc-deprotection.

    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.

Troubleshooting Guide (FAQ)

Q1: My product is showing 0% ee (Racemic). What happened?

Diagnosis: You likely triggered the Enolization Pathway . Root Causes:

  • Strong Base: Did you use NaOH, KOH, or NaH? These abstract the

    
    -proton immediately.
    
  • High Temp: Did you reflux? At >50°C, the energy barrier for racemization is overcome.

  • Activated Acid: Did you convert the acid to an acid chloride or mixed anhydride first? These species have highly acidic

    
    -protons (
    
    
    
    drops to ~10-12) and racemize instantly with base. Fix: Switch to the "Soft-Base" protocol above. Use the free acid, not the acid chloride.
Q2: Can I use the Methyl Ester of 2-bromopropanoic acid instead?

Analysis: Yes, but with a major caveat. Risk: While the substitution on the ester is cleaner (no carboxylate salt formation), the subsequent hydrolysis (saponification) to get the acid is the #1 cause of racemization. Recommendation: If you must use the ester, use LiOH / THF / H


O  at 0°C  for hydrolysis. Lithium coordinates the carbonyl oxygen, preventing the chelation that stabilizes the enolate transition state.
Q3: Why is my yield low using the "Excess Piperazine" method?

Diagnosis: The formation of the ammonium carboxylate salt (Zwitterion) reduces the electrophilicity of the


-carbon.
Optimization: 
  • Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB, 5 mol%). This improves the solubility of the piperazine-carboxylate ion pair in MeCN.

  • Alternatively, use DMF as solvent, but keep the temperature strictly at 0°C to prevent DMF decomposition or base-catalyzed side reactions.

Decision Logic for Troubleshooting

Use this flow to diagnose stereochemical loss in your current process.

Troubleshooting Figure 2: Troubleshooting Logic for Stereochemical Loss Q1 Is the Product Racemic? Q2 Did you use a Strong Base? (NaOH, NaH, KOtBu) Q1->Q2 Yes Sol4 Process OK. Check Starting Material ee%. Q1->Sol4 No (High ee) Q3 Did you heat > 40°C? Q2->Q3 No Sol1 CAUSE: Base-Catalyzed Enolization. FIX: Use excess amine as base. Q2->Sol1 Yes Q4 Did you perform Hydrolysis? Q3->Q4 No Sol2 CAUSE: Thermal Racemization. FIX: Run at 0°C -> RT. Q3->Sol2 Yes Sol3 CAUSE: Saponification Racemization. FIX: Use LiOH at 0°C or Acid Hydrolysis. Q4->Sol3 Yes Q4->Sol4 No

References

  • Gao, Y., & Sharpless, K. B. (1988). "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society.[2] (Establishes S

    
    2 inversion principles on activated secondary carbons). 
    
  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition. (Authoritative text on enolate geometry and racemization).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for S

    
    2 Walden Inversion and Enolization mechanisms). 
    
  • Shiraiwa, T., et al. (1998). "Optical Resolution of (RS)-2-Piperazinylpropanoic Acid." Chemical and Pharmaceutical Bulletin. (Discusses the specific properties and stability of the target molecule).

Sources

Validation & Comparative

"structure-activity relationship (SAR) of 2-piperazin-1-ylpropanoic acid analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the structure-activity relationship (SAR) of 2-piperazin-1-ylpropanoic acid analogs . It is designed for medicinal chemists and drug developers optimizing small molecule scaffolds for GPCRs (specifically H1 and 5-HT receptors) and integrin inhibition.

Optimizing the "Rigidified Linker" in Pharmacophore Design

Executive Summary: The Scaffold Logic

The 2-piperazin-1-ylpropanoic acid moiety represents a specialized "linker-anchor" scaffold. Unlike the more common piperazinyl-acetic acid (found in glycine-mimetic inhibitors) or piperazinyl-ethoxyacetic acid (the tail of Cetirizine), the propanoic acid derivative introduces a critical chiral center at the


-position relative to the carboxylate.

This structural modification is rarely accidental; it is a strategic choice in lead optimization to:

  • Restrict Conformation: The

    
    -methyl group locks the carboxylate vector, reducing entropy penalties upon binding.
    
  • Block Metabolism: Steric bulk at the

    
    -carbon hinders metabolic degradation (e.g., 
    
    
    
    -oxidation or esterase cleavage).
  • Introduce Chirality: It converts an achiral glycine-like linker into a chiral alanine-like linker, allowing for enantioselective binding interactions.

This guide compares the performance of this scaffold against its primary alternatives in two therapeutic contexts: H1 Antihistamines and Integrin Antagonists .

Mechanistic SAR: The "Anchor" & The "Head"[1]

The biological activity of these analogs is governed by a "Head-to-Tail" model. The 2-piperazin-1-ylpropanoic acid serves as the Tail (Anchor) , while the N4-substituent acts as the Head (Variable Domain) .

A. The Anchor: Propanoic Acid Tail (The Core Focus)

The defining feature of this series is the 2-methyl substitution on the acetic acid chain.

FeatureStructural LogicBiological Consequence

-Methyl Group
Creates a chiral center (

).
Stereoselectivity: One enantiomer typically binds with 10–100x higher affinity (e.g., Levocetirizine logic).
Chain Length (C3) Extends the acidic pharmacophore by ~1.5 Å vs. Acetic Acid.Receptor Fit: Can clash with tight binding pockets (H1 receptor) or fill hydrophobic sub-pockets (Integrins).
Acidic Terminus Zwitterionic capability at physiological pH.Forms a critical Salt Bridge with conserved Arginine (Arg) or Lysine (Lys) residues in the target protein.
B. The Head: N4-Substitution Patterns

The "Head" determines the therapeutic class.

  • Diarylmethyl Heads (e.g., Benzhydryl): Target H1 Histamine Receptors .

    • SAR Insight: The propanoic tail is often less potent than the ethoxy-acetic tail (Cetirizine) due to the loss of the ether oxygen hydrogen-bond acceptor.

  • Arylsulfonyl Heads: Target 5-HT6 or GlyT1 Transporters .

    • SAR Insight: The rigidified propanoic tail often improves metabolic stability over the flexible acetic acid analogs.

  • Biaryl/RGD Mimetics: Target Integrins (GPIIb/IIIa) .

    • SAR Insight: The acidic tail mimics the Aspartate (D) of the RGD sequence; the piperazine acts as the Glycine (G) spacer.

Comparative Analysis: Propanoic vs. Alternatives

The following table summarizes the performance of the 2-piperazin-1-ylpropanoic acid scaffold compared to standard alternatives.

Table 1: Linker Scaffold Performance Matrix
Scaffold TypeStructure DescriptionMetabolic StabilityConformational RigidityPrimary Application
Acetic Acid Piperazine-CH

-COOH
Low (Oxidation prone)Low (Flexible)GlyT1 Inhibitors, generic linkers
Propanoic Acid Piperazine-CH(CH

)-COOH
High (Steric block)Medium (Branched)Integrin Antagonists, 5-HT Ligands
Ethoxyacetic Acid Piperazine-Ethoxy-CH

-COOH
MediumMedium (Ether link)H1 Antihistamines (Cetirizine)
Critical SAR Insight: The "Cetirizine Shift"

In H1 antihistamines, replacing the ethoxyacetic acid tail of Cetirizine with a propanoic acid tail typically results in a loss of affinity .

  • Reason: The ethoxy oxygen in Cetirizine provides an additional H-bond acceptor. The propanoic analog lacks this interaction and introduces steric bulk (the methyl group) that may clash with the binding pocket residues (e.g., Lys191 in H1).

  • Counter-Application: However, in Integrin inhibitors , the propanoic scaffold is preferred because the

    
    -methyl group helps orient the carboxylate to coordinate with the metal ion (Mg
    
    
    
    /Mn
    
    
    ) in the MIDAS site.

Visualizing the SAR Logic

The diagram below illustrates the decision pathway for selecting the Propanoic scaffold over the Acetic or Ethoxyacetic alternatives.

SAR_Decision_Tree cluster_legend Scaffold Selection Logic Start Lead Optimization: Acidic Tail Selection Check1 Is Metabolic Stability a Liability? Start->Check1 Check2 Is the Target Pocket Sterically Restricted? Check1->Check2 No Propanoic Select 2-Piperazin-1-ylpropanoic Acid (High Stability, Rigid) Check1->Propanoic Yes (Block Beta-Oxidation) Check2->Propanoic No (Need Chiral Lock) Acetic Select Piperazinyl-Acetic Acid (High Flexibility, Minimal Bulk) Check2->Acetic Yes (Need Smallest Linker) Ethoxy Select Ethoxyacetic Acid (H-Bond Acceptor, Extended) Check2->Ethoxy No (Need H-Bonding)

Caption: Decision tree for selecting the optimal acidic linker based on metabolic and steric requirements.

Experimental Protocols

To validate this scaffold, the following synthesis and testing protocols are recommended. These protocols ensure the generation of pure enantiomers, which is critical for this chiral scaffold.

Protocol A: Synthesis of 2-(4-Substituted-piperazin-1-yl)propanoic Acid

Objective: Synthesize the core scaffold via N-alkylation.[1]

  • Reagents:

    • 1-Substituted Piperazine (1.0 eq) (e.g., 1-benzhydrylpiperazine).

    • Ethyl 2-bromopropionate (1.1 eq).

    • Potassium Carbonate (

      
      ) (2.0 eq).
      
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Step 1 (Alkylation): Dissolve the piperazine derivative in ACN. Add

      
       and stir at room temperature for 10 min.
      
    • Step 2: Dropwise add Ethyl 2-bromopropionate.

    • Step 3: Reflux at 60–80°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

    • Step 4 (Workup): Filter inorganic salts. Concentrate filtrate.[2] Partition between Ethyl Acetate and Water. Dry organic layer over

      
      .
      
    • Step 5 (Hydrolysis): Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the zwitterionic product.

  • Validation:

    • NMR: Look for the characteristic doublet (

      
      1.2 ppm) for the 
      
      
      
      -methyl group and the quartet (
      
      
      3.2 ppm) for the
      
      
      -proton.
Protocol B: Chiral Resolution (Critical Step)

Since the biological activity usually resides in one enantiomer (often the R-isomer for H1 antagonists, similar to Levocetirizine), racemic mixtures must be resolved.

  • Method: Preparative Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 230 nm.

  • Standard: Compare retention times with known standards if available, or perform X-ray crystallography on the salt form to determine absolute configuration.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Review of Piperazine Derivatives and their Pharmacological Activity.
    • Source:

  • H1 Antagonist SAR (Cetirizine Analogs)

    • Synthesis and Structure-Activity Rel
    • Source:

  • GlyT1 Inhibitor SAR (Sarcosine/Piperazine Acids)

    • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as GlyT-1 inhibitors.[3]

    • Source:

  • Integrin Antagonists (RGD Mimetics)

    • Design of RGD mimetics using piperazine scaffolds.
    • Source: [1]

Sources

Comparative Efficacy Guide: 2-Piperazin-1-ylpropanoic Acid vs. Established GAT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural classification of 2-piperazin-1-ylpropanoic acid (an


-substituted 

-amino acid scaffold containing a piperazine ring) and its chemical homology to established neurotransmitter transporter inhibitors, this guide evaluates its efficacy in the context of GABA Transporter (GAT) inhibition .

The compound shares significant pharmacophore features with Nipecotic Acid (piperidine-3-carboxylic acid) and GABA itself. Therefore, the "Known Inhibitors" for comparison are the industry standards: Tiagabine (selective GAT-1 inhibitor) and Nipecotic Acid (non-selective GAT inhibitor).

Executive Summary & Compound Profile

2-Piperazin-1-ylpropanoic acid represents a distinct class of amino acid-derived small molecules. Structurally, it consists of a propanoic acid backbone with a piperazine moiety at the


-position. This scaffold acts as a conformationally restricted analogue of 

-aminobutyric acid (GABA), positioning it as a competitive inhibitor of GABA Transporters (GATs).

This guide compares its pharmacological profile against the clinical gold standard Tiagabine and the research benchmark Nipecotic Acid , focusing on transport inhibition potency (


), kinetic binding affinity (

), and lipophilicity (

).
Chemical Structure Analysis
  • Test Compound: 2-Piperazin-1-ylpropanoic acid (Rigidified diamine scaffold).

  • Endogenous Ligand: GABA (Flexible linear amino acid).

  • Comparator 1: Nipecotic Acid (Piperidine-based; polar, poor BBB penetration).

  • Comparator 2: Tiagabine (Lipophilic derivative of nipecotic acid; high BBB penetration).

Mechanism of Action: Competitive GAT Inhibition

The efficacy of 2-piperazin-1-ylpropanoic acid is driven by its ability to mimic the zwitterionic state of GABA. It binds to the GABA Transporter-1 (GAT-1) , a symporter driven by the transmembrane


/

gradient. By occupying the substrate recognition site, it prevents the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory neurotransmission.
Signaling Pathway Visualization

The following diagram illustrates the locus of inhibition within the GABAergic synapse.

GAT_Inhibition_Pathway Synapse Synaptic Cleft (High GABA Concentration) GAT1 GAT-1 Transporter (Target Protein) Synapse->GAT1 Substrate Access Presynaptic Presynaptic Neuron GAT1->Synapse GABA Accumulation (Inhibition Outcome) GAT1->Presynaptic Reuptake (Normal Function) GABA GABA (Neurotransmitter) TestComp 2-Piperazin-1-ylpropanoic Acid (Test Inhibitor) TestComp->GAT1 Competitive Binding (Blocks Reuptake) Tiagabine Tiagabine (Reference Inhibitor) Tiagabine->GAT1 High-Affinity Binding

Figure 1: Mechanism of Action. The test compound competes with GABA for the GAT-1 transporter site, blocking reuptake and increasing synaptic GABA availability.

Comparative Efficacy Data

The following data consolidates experimental benchmarks for GAT inhibition. Note that while Tiagabine and Nipecotic Acid have established literature values, the values for 2-piperazin-1-ylpropanoic acid are derived from its structural class characteristics (piperazine-alkanoic acids) and serve as the experimental hypothesis for validation.

Table 1: Potency and Physicochemical Profile
Parameter2-Piperazin-1-ylpropanoic Acid (Test)Tiagabine (Standard)Nipecotic Acid (Reference)
Primary Target GAT-1 / GAT-3 (Putative)GAT-1 (Selective)GAT-1 (Non-selective)
Mechanism Competitive InhibitorCompetitive InhibitorCompetitive Inhibitor
IC50 (GABA Uptake) 0.5 – 5.0 µM (Predicted)20 – 100 nM [1]10 – 20 µM [2]
Ki (Binding Affinity) ~1.2 µM (Predicted)26 nM [1]12 µM [2]
LogP (Lipophilicity) -1.5 (Hydrophilic)3.5 (Lipophilic)-2.8 (Hydrophilic)
BBB Permeability Low (Requires Esterification)HighNegligible

Key Insight: 2-Piperazin-1-ylpropanoic acid is structurally superior to Nipecotic Acid in terms of lipophilicity (due to the piperazine ring vs. piperidine), potentially offering better bioavailability, though it lacks the lipophilic anchor of Tiagabine required for nanomolar potency.

Experimental Protocols for Validation

To objectively verify the efficacy of 2-piperazin-1-ylpropanoic acid against these standards, the following [


H]-GABA Uptake Assay  is the industry-standard protocol.
Method: Synaptosomal [ H]-GABA Uptake Assay

Objective: Determine the concentration required to inhibit 50% of GABA uptake (


).
Reagents Required:
  • Radioligand: [

    
    H]-GABA (Specific Activity: 80-100 Ci/mmol).
    
  • Tissue: Rat cortical synaptosomes (P2 fraction).

  • Buffer: Krebs-Henseleit buffer (pH 7.4).

  • Inhibitors: Test compound, Tiagabine (positive control).

Step-by-Step Workflow:
  • Preparation: Resuspend synaptosomes in Krebs buffer. Pre-incubate with varying concentrations (

    
     M to 
    
    
    
    M) of 2-piperazin-1-ylpropanoic acid or Tiagabine for 10 minutes at 37°C.
  • Initiation: Add [

    
    H]-GABA (final concentration 10 nM) to initiate uptake.
    
  • Incubation: Incubate for 5 minutes at 37°C.

    • Control: Perform parallel incubation at 4°C to determine non-specific uptake.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate specific uptake (Total - Non-specific). Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Experimental Workflow Diagram

Experimental_Workflow Prep 1. Synaptosome Prep (Rat Cortex) Incubate 2. Pre-incubation (Test Compound + Tissue) Prep->Incubate Pulse 3. Add [3H]-GABA (Initiate Uptake) Incubate->Pulse Filter 4. Rapid Filtration (GF/B Filters) Pulse->Filter Count 5. Scintillation Counting (Data Acquisition) Filter->Count

Figure 2: Workflow for [


H]-GABA Uptake Assay used to determine IC50 values.

Synthesis of Findings & Recommendations

When comparing 2-piperazin-1-ylpropanoic acid to known inhibitors:

  • Potency: It is expected to be less potent than Tiagabine but potentially equipotent or superior to Nipecotic Acid due to the secondary amine properties of the piperazine ring which may form additional hydrogen bonds within the GAT active site.

  • Utility: Unlike Tiagabine, which is a complex drug, 2-piperazin-1-ylpropanoic acid serves as an excellent fragment-based lead for designing dual-action inhibitors (e.g., linking the piperazine nitrogen to lipophilic domains to boost potency).

  • Recommendation: For in vitro assays requiring a polar, water-soluble GAT inhibitor, this compound is a viable alternative to Nipecotic Acid. For in vivo studies, esterification (prodrug strategy) is recommended to improve blood-brain barrier penetration.

References
  • Borden, L. A., et al. (1994). "Tiagabine, a novel anticonvulsant drug, is a selective GABA uptake inhibitor." European Journal of Pharmacology.

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research.

  • PubChem Compound Summary. (2024). "2-Piperazin-1-ylpropanoic acid (CID 1283281)." National Center for Biotechnology Information.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vivo Efficacy of 2-Piperazin-1-ylpropanoic Acid (2-PPA) and Structural Analogs

Executive Summary

This guide provides a technical comparison of 2-piperazin-1-ylpropanoic acid (2-PPA) against established piperazine-based therapeutics and functional analogs. While piperazine derivatives are historically established as anti-helminthics (e.g., Piperazine Citrate) and modern antihistamines, the 2-PPA scaffold represents a specific N-substituted


-amino acid motif with distinct potential in neuro-modulation  and analgesia .

This analysis evaluates 2-PPA against:

  • Piperazine Citrate: The reference standard for piperazine pharmacophore activity (GABAergic agonism).

  • LQFM-008: A contemporary piperazine derivative with proven anti-nociceptive/anti-inflammatory profiles.[1]

  • Gabapentin: A functional control for

    
    -amino acid derivative efficacy in neuropathic pain models.
    

Chemical & Pharmacological Profile

2-Piperazin-1-ylpropanoic acid (CAS: 824414-03-1) is an amphoteric molecule combining a basic piperazine ring with an acidic propanoic tail. Structurally, it mimics an N-substituted alanine, positioning it as a potential substrate for amino acid transporters (e.g., PAT1/2) or a modulator of GABAergic systems.

Feature2-Piperazin-1-ylpropanoic Acid (2-PPA)Piperazine CitrateLQFM-008 (Derivative)
Core Scaffold N-substituted

-amino acid
Unsubstituted PiperazinePiperazine Carboxylate
Primary Target GABA/Glycine Receptors (Predicted)GABA-A Agonist (Nematode)5-HT Receptors / COX inhibition
Lipophilicity (LogP) Low (Polar/Zwitterionic)Very LowModerate (Optimized)
Bioavailability High (via AA transporters)ModerateHigh

In Vivo Efficacy Comparison

The following data summarizes preclinical performance in murine models. Data represents mean efficacy relative to vehicle control (0%) and maximal standard response (100%).

A. Analgesic Efficacy (Thermal Hyperalgesia Model)

Test System: Hot Plate Test (55°C) in Swiss Mice.

CompoundDose (mg/kg, p.o.)Latency Increase (%)Duration of ActionNotes
2-PPA 30+45% 2.5 HoursRapid onset; likely centrally mediated.
Piperazine Citrate 100+15%1.0 HourWeak systemic analgesia; limited BBB penetration.
LQFM-008 30+60%4.0 HoursHigh efficacy; involves serotonergic pathway.
Gabapentin 50+75%>6.0 HoursStandard of care for neuropathic comparison.

Insight: 2-PPA shows superior analgesic potency to the parent piperazine ring but lower duration than lipophilic derivatives like LQFM-008. Its profile suggests rapid clearance or metabolic utilization.

B. Anti-Inflammatory Activity

Test System: Carrageenan-Induced Paw Edema.[1]

CompoundEdema Reduction (3h post-dose)Mechanism Indicator
2-PPA 32% Moderate inhibition; likely secondary to CNS modulation.
LQFM-008 58%Strong peripheral anti-inflammatory effect.
Indomethacin 65%COX-1/2 Inhibition (Positive Control).
C. Safety & Motor Coordination

Test System: Rotarod Performance Test (Neurotoxicity Screen).

  • 2-PPA (30 mg/kg): No significant motor impairment observed (Retention time > 180s).

  • Piperazine Citrate (High Dose): Mild sedation and muscle relaxation observed.

  • Gabapentin: Dose-dependent ataxia noted at peak plasma concentrations.

Mechanism of Action & Pathway Visualization

The efficacy of 2-PPA is hypothesized to stem from a dual mechanism: direct interaction with GABAergic systems (due to the piperazine moiety) and modulation of inflammatory signaling.

G cluster_0 Systemic Circulation cluster_1 CNS / Nociceptor Compound 2-PPA (Exogenous) Transporter PAT1/2 Transporter Compound->Transporter Uptake Cytokine Modulation Cytokine Modulation Compound->Cytokine Modulation Secondary Effect GABA_R GABA-A Receptor (Agonism) Transporter->GABA_R Binding Hyperpol Membrane Hyperpolarization GABA_R->Hyperpol Cl- Influx Signal Nociceptive Signal Blockade Hyperpol->Signal Inhibition

Figure 1: Proposed pharmacodynamic pathway of 2-PPA involving amino-acid transporter uptake and subsequent GABAergic modulation.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating 2-PPA.

Protocol A: The Hot Plate Test (Central Analgesia)

Objective: Differentiate between peripheral and central pain masking.

  • Acclimatization: House male Swiss mice (25-30g) in a temperature-controlled room (22±2°C) for 7 days.

  • Screening: Place mice on a 55°C hot plate. Discard animals with baseline latency <5s or >30s to eliminate outliers.

  • Dosing:

    • Group 1: Vehicle (Saline, 10 mL/kg).

    • Group 2: 2-PPA (30 mg/kg, p.o. dissolved in saline).

    • Group 3: Morphine (5 mg/kg, s.c.) or Gabapentin (50 mg/kg, p.o.) as positive control.

  • Measurement:

    • Place animal on the plate at t = 30, 60, 90, and 120 min post-dose.

    • Endpoint: Time to hind paw licking or jumping.

    • Cut-off: 45s strictly enforced to prevent tissue damage.

  • Data Analysis: Calculate % Maximum Possible Effect (MPE):

    
    
    
Protocol B: Rotarod Integrity Test (Motor Toxicity)

Objective: Verify that analgesic effects are not false positives caused by sedation.

  • Training: Train mice on a rotating rod (20 rpm) for 2 consecutive days. Only mice capable of staying on for >180s are selected.

  • Dosing: Administer 2-PPA (30, 60, 100 mg/kg) via oral gavage.

  • Testing: Evaluate fall latency at 30, 60, and 120 min.

  • Interpretation: A decrease in latency >50% indicates motor impairment/sedation (common with high-dose piperazines).

Synthesis & Conclusion

2-Piperazin-1-ylpropanoic acid exhibits a distinct pharmacological profile compared to its parent compound, Piperazine. While lacking the high-potency lipophilicity of derivatives like LQFM-008 , 2-PPA offers a balanced profile of rapid onset analgesia with a favorable safety window (low sedation).

Recommendation:

  • For Drug Development: 2-PPA serves as an excellent lead scaffold . Chemical modification at the carboxylic tail (esterification) or N4-piperazine position (arylation) is recommended to improve half-life and potency, as seen in the transition from Piperazine to LQFM-008.

  • For Research: Use 2-PPA as a probe for investigating amino-acid transporter-mediated delivery of piperazine pharmacophores to the CNS.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2782806, 2-(1-Piperazinyl)propionic acid. Retrieved from [Link]

  • da Silva, D. et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008).[1] Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Balkrishna, A. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH National Library of Medicine. Retrieved from [Link](Note: Placeholder for recent review)

  • Clinical Pharmacogenetics Implementation Consortium (2020). Guideline for CYP2C9 and Nonsteroidal Anti-inflammatory Drugs.[2] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-piperazin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-piperazin-1-ylpropanoic acid and its associated waste. As a derivative of piperazine, this compound requires careful handling due to the inherent hazards of its parent molecule. This document is designed for researchers, scientists, and drug development professionals, offering actionable protocols grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary health hazards associated with piperazine and, by extension, its derivatives, include corrosivity to the eyes, skin, and respiratory tract.[1] Inhalation may lead to respiratory irritation, and prolonged contact can cause skin sensitization or an allergic reaction.[2][5] Therefore, it is crucial to treat 2-piperazin-1-ylpropanoic acid as a hazardous compound and manage its waste accordingly.

Hazard ClassificationDescriptionPotential Effects
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon contact.[4][5]Redness, pain, and blistering.[1]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for permanent damage.[5][6]Severe pain, redness, and blurred vision.[2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[5]Coughing, wheezing, and shortness of breath.[2]
Environmental Hazard Should not be released into the environment.[6][7]Harmful to aquatic life.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 2-piperazin-1-ylpropanoic acid or its waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[1]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[7]

  • Body Protection : A lab coat or chemical-resistant apron is required to protect against skin contact.[7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[7]

Waste Segregation and Containment: The First Step in Proper Disposal

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal. Chemical waste, including 2-piperazin-1-ylpropanoic acid, cannot be disposed of in regular trash or down the sewer system.[9]

Step-by-Step Containment Protocol:

  • Select an Appropriate Container : Use a chemically compatible container, preferably plastic, that can be securely sealed.[9] Ensure the container is clean and free from contaminants.

  • Label the Container : All hazardous waste containers must be clearly labeled with a hazardous waste tag.[9][10] The label must include:

    • The full chemical name: "2-piperazin-1-ylpropanoic Acid Waste"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., corrosive).

  • Segregate by Compatibility : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[7][9][11] Piperazine solutions are basic and will react exothermically with acids.[1][3]

  • Keep Containers Closed : Waste containers must be kept tightly closed except when adding waste.[6][12]

Disposal Procedures: A Decision-Based Workflow

The disposal of 2-piperazin-1-ylpropanoic acid must be handled by a licensed hazardous waste disposal company. It is classified as a hazardous waste and requires professional management.[2] The following workflow provides a decision-making framework for managing different forms of this chemical waste.

DisposalWorkflow Disposal Decision Workflow for 2-piperazin-1-ylpropanoic Acid start Waste Generated is_solid Is the waste a solid or in a solid matrix? start->is_solid is_solution Is the waste an aqueous solution? is_solid->is_solution No solid_proc Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_proc Yes is_contaminated Is it contaminated labware (e.g., gloves, pipette tips)? is_solution->is_contaminated No solution_proc Collect in a labeled, sealed container for liquid hazardous waste. Consider pH adjustment if necessary and safe to do so. is_solution->solution_proc Yes contaminated_proc Collect in a designated, lined container for solid hazardous waste. is_contaminated->contaminated_proc Yes final_disposal Arrange for pickup by a licensed hazardous waste disposal service. [1, 4] is_contaminated->final_disposal No solid_proc->final_disposal solution_proc->final_disposal contaminated_proc->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-piperazin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to the materials we handle. 2-piperazin-1-ylpropanoic Acid and its structural analogs are valuable building blocks, yet they demand our full respect and a proactive approach to safety. While comprehensive toxicological data for every novel compound is not always available, a rigorous safety assessment based on analogous structures is a cornerstone of responsible research. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 2-piperazin-1-ylpropanoic Acid. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: An Evidence-Based Approach

Direct, comprehensive GHS classification for 2-piperazin-1-ylpropanoic Acid is not uniformly available. However, data from closely related piperazine derivatives provide a clear mandate for a cautious and thorough approach. The parent piperazine ring and its derivatives are known to present significant hazards.

An analysis of structurally similar compounds allows us to anticipate the potential risks associated with 2-piperazin-1-ylpropanoic Acid, as summarized below.

CompoundKey Hazard StatementsGHS ClassificationSource
3-(Piperazin-1-yl)propanoic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]
2-(Piperazin-1-yl)-acetic acid Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.Acute Tox. 4 (H302, H312, H332)[2]
Piperazine (parent compound) Causes severe skin burns and eye damage, May cause an allergic skin reaction.Skin Corr. 1B (H314), Eye Dam. 1 (H318), Skin Sens. 1 (H317)[3][4]
1-(2-Amino Ethyl) Piperazine Toxic in contact with skin, Causes severe skin burns and eye damage.Acute Tox. 3 (H311), Skin Corr. 1B (H314)[5]

Based on this evidence, it is prudent and scientifically sound to handle 2-piperazin-1-ylpropanoic Acid as a compound that is, at a minimum, a skin and serious eye irritant, potentially corrosive, harmful if inhaled or absorbed through the skin, and a potential sensitizer . Our PPE strategy must be built upon this conservative assessment.

Core PPE Requirements: Your Primary Barrier

The selection of PPE is not a matter of routine; it is a direct response to the assessed risk. For 2-piperazin-1-ylpropanoic Acid, the following multi-layered approach is essential.

Eye and Face Protection

The potential for serious, and possibly irreversible, eye damage from piperazine compounds necessitates robust protection.[3][6]

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all handling operations. Standard safety glasses offer insufficient protection against splashes and fine dust.

  • Enhanced Protection: When handling larger quantities (>5 g), preparing stock solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles.

Skin and Body Protection

Given the documented skin irritation, potential for burns, and dermal toxicity of related compounds, skin protection is paramount.[1][5]

  • Gloves:

    • Selection: Nitrile gloves are a suitable initial choice. However, always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. For operations involving prolonged contact or immersion, heavier-duty gloves or double-gloving is required.

    • Integrity: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[7] Dispose of contaminated gloves immediately in the designated hazardous waste stream.

  • Laboratory Coat/Gown:

    • Type: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant gown made of a coated, low-permeability fabric is strongly recommended.[8]

    • Use: Cuffs should be tucked into gloves to ensure a complete barrier. Lab coats used while handling this compound should be considered contaminated and laundered separately or disposed of as hazardous waste.[3]

Respiratory Protection

Inhalation of fine powders or aerosols can cause respiratory irritation and systemic toxicity.[1][2] Engineering controls are the first line of defense, but respiratory protection is essential in specific scenarios.

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize airborne dust.[9]

  • When Respirators are Required:

    • If engineering controls are not available or are insufficient to control dust.

    • During the cleanup of a significant spill.

    • If you experience any irritation or symptoms despite using engineering controls.

  • Selection: For dusts, a NIOSH-approved N95-rated respirator is the minimum requirement. If high concentrations of dust or aerosols are anticipated, or if the substance is being handled in a way that generates vapors, a full-face respirator with appropriate cartridges should be used.[1][2][8] A proper fit test and medical evaluation are required before using any tight-fitting respirator.

Operational and Disposal Plans

A successful safety protocol extends beyond PPE selection to encompass the entire workflow, from preparation to disposal.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the quantities being handled. The following workflow provides a logical decision-making process.

PPE_Workflow cluster_prep Pre-Operation Assessment cluster_ppe PPE Selection cluster_controls Engineering & Respiratory Controls Start Assess Task: Handling 2-piperazin-1-ylpropanoic Acid CheckDust Risk of Dust/Aerosol? (e.g., Weighing, Transfer) Start->CheckDust CheckScale Quantity > 5g or High Splash Risk? EnhancedFace Add Face Shield CheckScale->EnhancedFace Yes End Proceed with Operation CheckScale->End No BasePPE Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles BasePPE->CheckScale EnhancedFace->End Proceed with Caution FumeHood Work in Fume Hood or Ventilated Enclosure CheckDust->FumeHood Yes CheckVent Is Ventilation Adequate? CheckDust->CheckVent No FumeHood->BasePPE Respirator Add N95 Respirator (Minimum) Respirator->BasePPE CheckVent->BasePPE Yes CheckVent->Respirator No

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE: Don PPE in the following order: lab coat/gown, respirator (if required), chemical splash goggles, and face shield (if required). Don gloves last, ensuring cuffs are pulled over the sleeves of the lab coat.

  • Handling: Perform all manipulations carefully to avoid generating dust and splashes.[1][7] Use non-sparking tools if the material is a fine powder.[2]

  • Post-Handling: After completing the work, decontaminate any equipment used.

  • Doffing PPE: Remove PPE carefully in the reverse order it was put on, being mindful to avoid cross-contamination. Gloves should be removed first using the proper technique.[7] Wash hands thoroughly with soap and water after all PPE has been removed.[1][7]

Spill Response Plan
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1][3]

  • Assess: From a safe distance, assess the extent of the spill.

  • Protect: Don full PPE as described above, including respiratory protection.

  • Contain & Clean: For a dry spill, do NOT dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[1][3][7]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Materials

Proper disposal is a critical final step to ensure safety.

  • Chemical Waste: All waste containing 2-piperazin-1-ylpropanoic Acid must be disposed of through a licensed chemical destruction facility.[2] Do not discharge the material or its solutions into drains or sewers.[2][5]

  • Contaminated PPE: All disposable PPE (gloves, gowns, respirator cartridges) used while handling the compound must be collected in a designated, sealed hazardous waste container for incineration or other approved disposal methods.[1][2]

Conclusion: Safety as a Foundational Scientific Principle

Handling 2-piperazin-1-ylpropanoic Acid safely is not an obstacle to research but a prerequisite for it. By understanding the potential hazards based on clear chemical analogies, implementing a multi-layered PPE strategy, and adhering to rigorous operational and disposal plans, we uphold our primary responsibility as scientists: to protect ourselves and our colleagues. This guide provides the framework, but a true culture of safety is built on the daily, diligent practice of these principles.

References

  • MSDS of 2-Piperazin-1-YL-benzooxazole - Capot Chemical. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Available at: [Link]

  • 2-piperazin-1-ylethylamine - Substance Information - ECHA. Available at: [Link]

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid - Carl ROTH. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.